molecular formula C16H14O2 B8816352 4-Methoxychalcone

4-Methoxychalcone

Cat. No.: B8816352
M. Wt: 238.28 g/mol
InChI Key: XUFXKBJMCRJATM-UHFFFAOYSA-N
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Description

Overview of Chalcone (B49325) Scaffold in Chemical and Biological Research

Chalcones are a significant class of organic compounds belonging to the flavonoid family, which are abundant in various edible and medicinal plants. mdpi.com Chemically, they are characterized by a 1,3-diaryl-2-propen-1-one scaffold, where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. mdpi.comnih.gov This structural framework, a bioprecursor for flavonoids, is noted for its relative ease of synthesis and the diverse biological activities its derivatives exhibit. mdpi.comekb.eg The presence of the α,β-unsaturated ketone functionality is a key determinant of their high medicinal significance. nih.gov The chalcone structure's versatility allows for numerous functional modifications, leading to a wide array of pharmacological behaviors. nih.gov As a result, the chalcone scaffold is considered a "privileged structure" in medicinal chemistry, serving as a template for the discovery of new drugs. nih.govekb.eg Researchers have extensively investigated chalcones for a multitude of therapeutic applications, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.combohrium.com

Derivation and Classification of 4-Methoxychalcone (B190469) within the Chalcone Family

This compound is a derivative of the basic chalcone structure. Its classification is based on the substitution pattern on its two aromatic rings, commonly designated as ring A and ring B. nih.gov In this compound, a methoxy (B1213986) group (-OCH3) is attached to the fourth position of one of the phenyl rings. Specifically, based on the IUPAC name (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, the methoxy group is on the phenyl ring attached to the carbonyl group (ring A). foodb.cathermofisher.com This compound is also classified as a retrochalcone, which is a type of chalcone that lacks oxygen functionalities at the C2' and C6' positions. foodb.ca

Below is a table detailing the key identification and structural properties of this compound.

PropertyValue
IUPAC Name (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
Synonyms 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one, (4-Methoxybenzylidene)acetophenone
CAS Number 959-33-1
Molecular Formula C16H14O2
Molecular Weight 238.29 g/mol
Appearance Pale yellow crystalline powder
Melting Point 73-79 °C

Data sourced from multiple references. thermofisher.comchemimpex.comscbt.com

Historical Context and Evolution of Research on this compound

The synthesis of chalcones, including this compound, has traditionally been achieved through the Claisen-Schmidt condensation reaction. mdpi.comscitepress.org This method involves the base-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025). nih.gov Over the years, research has focused on optimizing these synthetic routes to improve yields and reduce reaction times. For instance, conventional methods often required strong bases and long reaction times, yielding moderate results. scitepress.org More recent developments have explored greener synthesis approaches, such as solvent-free grinding techniques, which offer the advantages of shorter reaction times and higher yields. scitepress.org

The evolution of research on this compound has expanded from its synthesis to a deeper investigation of its biological activities. Early interest was driven by the broad therapeutic potential of the chalcone family. bohrium.com Subsequent studies have focused specifically on this compound, revealing its potential in various pharmacological areas.

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is vibrant and multifaceted, exploring its potential in pharmaceuticals, cosmetics, and materials science. chemimpex.com A significant area of investigation is its role in cancer therapy. Studies have shown that this compound can enhance the cytotoxicity of anticancer drugs like cisplatin (B142131) in lung cancer cells by inhibiting the Nrf2/ARE-mediated defense mechanism. nih.gov This suggests its potential use in sensitizing tumor cells to conventional chemotherapy. nih.gov

Another promising area is its application in managing metabolic diseases. Recent 2024 studies have highlighted the antidiabetic activities of this compound, demonstrating its ability to inhibit the alpha-glucosidase enzyme and show antiglycation activity. mdpi.comresearchgate.net Research has also pointed to its role in regulating adipocyte differentiation through PPARγ activation, which is relevant for insulin (B600854) sensitivity. medchemexpress.com

Furthermore, the anti-senescence effects of this compound on human endothelial cells are being explored, indicating its potential as an agent to mitigate replicative senescence. jst.go.jp Its antioxidant properties also make it a person of interest in the cosmetic industry for skin protection. chemimpex.comresearchgate.net Emerging research is also looking into its use in material science for developing organic light-emitting diodes (OLEDs). chemimpex.com

The table below summarizes some of the recent research findings on the biological activities of this compound.

Research AreaKey Findings
Anticancer Enhances cisplatin-induced cytotoxicity in A549 lung cancer cells by suppressing the Nrf2/ARE pathway. nih.gov
Antidiabetic Exhibits alpha-glucosidase inhibition and significant antiglycation activity. mdpi.comresearchgate.net
Adipogenesis Regulation Modulates the expression and secretion of adipokines involved in insulin sensitivity by activating PPARγ. medchemexpress.com
Anti-senescence Demonstrates cytotoxic effects in senescent human aortic endothelial cells, suggesting potential as a senolytic agent. jst.go.jp
Antioxidant Possesses antioxidant properties, making it a candidate for skincare applications. chemimpex.commedchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

XUFXKBJMCRJATM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

melting_point

79.0 °C

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 4 Methoxychalcone

Classical Synthetic Approaches for 4-Methoxychalcone (B190469)

Claisen-Schmidt Condensation Reaction

The most prevalent and historically significant method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of an appropriate aromatic aldehyde with an aromatic ketone. numberanalytics.comscispace.com For the synthesis of this compound, this specifically entails the reaction of acetophenone (B1666503) with p-anisaldehyde (4-methoxybenzaldehyde). scribd.commdpi.comchegg.com

The reaction mechanism, a variant of the aldol (B89426) condensation, proceeds through the formation of an enolate ion from the ketone (acetophenone) in the presence of a base. numberanalytics.comwpmucdn.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (p-anisaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, which is the chalcone (B49325) product. numberanalytics.comwpmucdn.com

Base-Catalyzed Synthesis: A variety of bases can be employed to catalyze the Claisen-Schmidt condensation, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being the most common. rasayanjournal.co.inresearchgate.net The use of base catalysts generally leads to high yields. For instance, reactions using NaOH have reported yields between 90-96%, while KOH has yielded 88-94%. rasayanjournal.co.in Barium hydroxide (Ba(OH)2) has also been used, with reported yields of 88-98%. rasayanjournal.co.in The general procedure involves stirring a mixture of the acetophenone and benzaldehyde (B42025) derivative in a solvent like ethanol (B145695), followed by the dropwise addition of a concentrated base solution at low temperatures. chegg.comresearchgate.net

Acid-Catalyzed Synthesis: While less common due to generally lower yields (10-40%), acid catalysts such as hydrogen chloride (HCl) and boron trifluoride (BF3) can also be used for the Claisen-Schmidt condensation. rasayanjournal.co.inscitepress.org The mechanism under acidic conditions involves the protonation of the carbonyl group of the aldehyde, rendering it more electrophilic for the attack by the enol form of the ketone.

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis

CatalystTypical Yield (%)Reference
Sodium Hydroxide (NaOH)90-96% rasayanjournal.co.in
Potassium Hydroxide (KOH)88-94% rasayanjournal.co.in
Barium Hydroxide (Ba(OH)₂)88-98% rasayanjournal.co.in
Acid Catalysts (e.g., HCl, BF₃)10-40% rasayanjournal.co.inscitepress.org

Alternative Synthetic Routes and Methodological Advancements

In recent years, advancements in synthetic methodologies have focused on developing more environmentally friendly and efficient routes to this compound and its derivatives. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, and to decrease reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of chalcone synthesis, it has been shown to significantly reduce reaction times from hours to minutes and improve yields. For instance, a microwave-assisted Claisen-Schmidt condensation can be completed in 5-10 minutes with yields up to 85%. orientjchem.org This method is particularly advantageous for high-throughput synthesis.

Grinding Technique (Solvent-Free Synthesis): A notable green chemistry approach is the use of grinding techniques for the Claisen-Schmidt condensation. rasayanjournal.co.inscitepress.org This solvent-free method involves grinding the reactants (acetophenone and benzaldehyde derivatives) with a solid base catalyst, such as NaOH, in a mortar and pestle at room temperature. rasayanjournal.co.inscitepress.org The reaction is driven by the mechanical energy from grinding, which generates local heat and facilitates the reaction. scitepress.org This technique is simple, efficient, and significantly reduces environmental waste. rasayanjournal.co.inrasayanjournal.co.in Yields for the synthesis of chalcone derivatives using this method have been reported to be in the range of 54-81%.

Enzyme-Catalyzed Synthesis: The use of enzymes as catalysts in organic synthesis is a growing area of green chemistry. rjpn.org For the Claisen-Schmidt condensation, certain hydrolases have been found to exhibit promiscuous activity, catalyzing the reaction with high stereoselectivity. researchgate.net For example, lipase (B570770) from hog pancreas and acylase from Aspergillus melleus have been shown to catalyze the formation of E-chalcone. researchgate.net This enzymatic approach offers a highly selective and environmentally benign alternative to traditional chemical catalysts. rjpn.orgresearchgate.net

Biosynthetic Pathways Relevant to this compound Precursors

Phenylpropanoid Pathway Connection

In plants, chalcones are secondary metabolites synthesized via the phenylpropanoid pathway. charlotte.eduwikipedia.org This pathway is central to the biosynthesis of a vast array of phenolic compounds, including flavonoids, lignins, and stilbenes. charlotte.edufrontiersin.org The key enzyme responsible for chalcone synthesis is chalcone synthase (CHS). charlotte.eduwikipedia.org

The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). oup.com Cinnamic acid is then hydroxylated to form p-coumaric acid, which is subsequently activated to its coenzyme A thioester, 4-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL). frontiersin.orgoup.com

Chalcone synthase then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone. charlotte.eduwikipedia.org Specifically, this leads to the formation of naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). charlotte.edu While this compound itself is not a direct product of this primary pathway, its precursors, the aromatic aldehyde and ketone, are derived from intermediates of the phenylpropanoid pathway. The methoxy (B1213986) group is typically introduced by O-methyltransferase enzymes acting on hydroxylated precursors.

Chemical Derivatization and Analog Synthesis of this compound

Introduction of Substituted Aromatic Rings

The chemical structure of this compound can be readily modified to generate a diverse library of analogs with potentially enhanced or novel biological activities. A primary strategy for derivatization involves the introduction of various substituents onto the two aromatic rings (Ring A, from acetophenone, and Ring B, from benzaldehyde).

This is typically achieved by utilizing substituted acetophenones or substituted benzaldehydes in the Claisen-Schmidt condensation. mdpi.com For example, to introduce a substituent on the other aromatic ring, a substituted acetophenone can be reacted with 4-methoxybenzaldehyde. Conversely, to modify the ring already containing the methoxy group, 4-methoxyacetophenone can be reacted with a variety of substituted benzaldehydes. rasayanjournal.co.inmdpi.com

Common substitutions include:

Halogens (e.g., -Cl, -Br): The introduction of halogen atoms can significantly alter the electronic and lipophilic properties of the molecule. mdpi.com For instance, 4'-Bromo-4-methoxychalcone has been synthesized by reacting 4-methoxyacetophenone with 4-bromobenzaldehyde. rasayanjournal.co.in

Nitro groups (-NO₂): The strong electron-withdrawing nature of the nitro group can have a profound impact on the molecule's properties. undip.ac.idresearchgate.net 4-Nitro-4'-methoxychalcone has been synthesized via the grinding technique using 4-methoxyacetophenone and 4-nitrobenzaldehyde. undip.ac.id

Hydroxyl groups (-OH): The presence of hydroxyl groups can increase the potential for hydrogen bonding and alter solubility. mdpi.comscitepress.org 4-Hydroxy-4'-methoxychalcone is synthesized from 4-methoxyacetophenone and 4-hydroxybenzaldehyde. rasayanjournal.co.inscitepress.org

Other alkyl or alkoxy groups: Introducing different alkyl or alkoxy groups can modulate the lipophilicity and steric properties of the chalcone. mdpi.com

The synthesis of these derivatives allows for the systematic exploration of structure-activity relationships (SAR), providing insights into how different functional groups influence the biological activity of the chalcone scaffold. nih.govresearchgate.net

Table 2: Examples of Synthesized this compound Derivatives

Derivative NameRing A Substituent (from Acetophenone)Ring B Substituent (from Benzaldehyde)Reference
4-Hydroxy-4'-methoxychalcone4'-methoxy4-hydroxy rasayanjournal.co.inscitepress.org
4-Bromo-4'-methoxychalcone4'-methoxy4-bromo rasayanjournal.co.in
4-Nitro-4'-methoxychalcone4'-methoxy4-nitro undip.ac.id
4-Chloro-2'-hydroxy-4'-methoxychalcone2'-hydroxy, 4'-methoxy4-chloro orientjchem.org

Synthesis of Chalcone Hybrids (e.g., Sulfonamide this compound Derivatives)

The molecular hybridization of this compound with other pharmacologically active scaffolds, such as sulfonamides, has emerged as a significant strategy in medicinal chemistry to develop novel compounds with enhanced biological activities. This approach involves the covalent linking of the this compound framework with a sulfonamide moiety, aiming to create hybrid molecules that may exhibit synergistic or novel therapeutic properties. The synthesis of these hybrids typically follows a multi-step pathway, beginning with the formation of the core chalcone structure, followed by the introduction or modification of the sulfonamide group.

A common route for synthesizing sulfonamide this compound derivatives starts with the Claisen-Schmidt condensation of 4-methoxyacetophenone with an appropriate aromatic aldehyde. brieflands.com This base-catalyzed reaction forms the characteristic α,β-unsaturated carbonyl system of the chalcone. brieflands.com Following the synthesis of the chalcone, a sulfonyl chloride group is introduced, which is then reacted with various amines to yield the final sulfonamide-chalcone hybrids. brieflands.com

One synthetic approach involves the chlorosulfonation of a precursor like p-methoxyacetophenone, followed by N-sulfonation with ammonia (B1221849) to create a sulfonamide intermediate. This intermediate then undergoes an Aldol condensation with different aromatic aldehydes to produce a variety of chalcone-sulfonamide derivatives. nih.gov

Another method involves the initial synthesis of chalcones via the Claisen-Schmidt condensation of a substituted aldehyde with para-aminoacetophenone. The resulting amino-chalcone is then condensed with a suitable sulfonamide scaffold to produce the desired chalcone-sulfonamide hybrids. e-journals.in

Researchers have successfully synthesized various series of these hybrid compounds and evaluated their potential in different therapeutic areas. For instance, a series of sulfonamide this compound derivatives were synthesized and assessed for their antileishmanial activity. nih.gov In another study, novel chalcone-sulfonamide hybrids were fabricated and screened for their antibacterial and antifungal activities. e-journals.in Furthermore, the cytotoxic potential of certain chalcone-sulfonamide derivatives has been investigated against various cancer cell lines. nih.gov

The structural diversity of these hybrids is achieved by varying the substituents on both the chalcone and the sulfonamide moieties, leading to a wide range of compounds with differing electronic and steric properties. This diversity allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the biological activity of these hybrid molecules. nih.gov

Research Findings on Sulfonamide this compound Derivatives

Several studies have reported the synthesis and biological evaluation of sulfonamide this compound hybrids. The findings from these studies highlight the potential of these compounds in various therapeutic applications. Below are tables summarizing the research findings from selected studies.

Synthesis and Anticancer Activity of Chalcone-Sulfonamide Derivatives brieflands.com
CompoundSubstituent on SulfonamideYield (%)Anticancer Activity Notes
44-Methoxyphenyl-Showed better anticancer activity than Tamoxifen
3--Showed no anticancer activity
Antileishmanial Activity of Sulfonamide this compound Derivatives nih.gov
CompoundSubstituent (R)Yield (%)Biological Activity Profile
3a-SO2NH275Concentration-dependent antileishmanial profile
3b-SO2NH(CH2)2OH80Concentration-dependent antileishmanial profile
3c-SO2N(CH3)282Concentration-dependent antileishmanial profile
3d-SO2N(CH2CH2)2O85Concentration-dependent antileishmanial profile
3e-SO2NH-phenyl78Concentration-dependent antileishmanial profile
3f-SO2NH-4-chlorophenyl81Concentration-dependent antileishmanial profile
3g-SO2NH-4-methylphenyl79Concentration-dependent antileishmanial profile
3h-SO2NH-4-methoxyphenyl83Concentration-dependent antileishmanial profile
3i-SO2NH-benzyl76Better biological activity than pentamidine
Cytotoxicity of Chalcone-Sulfonamide Hybrids against HCT116 Cells nih.gov
CompoundAryl GroupYield (%)IC50 (µM)
4aPhenyl75>100
4b4-Fluorophenyl8063.1 ± 4.5
4c4-Chlorophenyl8220.0 ± 1.4
4d4-Bromophenyl856.32 ± 0.45
4e4-Nitrophenyl7812.6 ± 0.9
4f4-Methylphenyl8150.1 ± 3.5
4g4-Methoxyphenyl7979.4 ± 5.6
4h4-(Trifluoromethyl)phenyl8315.8 ± 1.1
4i3-Nitrophenyl7610.0 ± 0.7
4j3-Bromophenyl882.94 ± 0.21
4k2-Chlorophenyl7231.6 ± 2.2
4l2,4-Dichlorophenyl7725.1 ± 1.8
4m3,4-Dichlorophenyl8015.8 ± 1.1
4nNaphthalen-2-yl744.47 ± 0.31
4oThiophen-2-yl7039.8 ± 2.8

Preclinical Biological Activities and Mechanistic Investigations of 4 Methoxychalcone

Antioxidant Mechanisms and Cellular Responses of 4-Methoxychalcone (B190469)

This compound and its derivatives have demonstrated notable antioxidant properties through their ability to scavenge free radicals and inhibit oxidative stress. The inherent free-radical-scavenging capabilities of chalcones are often attributed to their phenolic structures, which can be effective against oxidative stress, a condition linked to inflammatory responses. mdpi.com The antioxidant effects of these compounds have been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. tandfonline.commdpi.com For instance, 2'-hydroxy-4,4',6'-trimethoxychalcone showed strong antioxidant properties in ABTS, cupric reducing antioxidant capacity (CUPRAC), and ferric reducing antioxidant power (FRAP) assays. tandfonline.com

In cellular models, derivatives of this compound have been shown to mitigate oxidative stress. For example, 2-Hydroxy-4'-methoxychalcone (AN07) was found to attenuate lipopolysaccharide (LPS)-induced oxidative stress in RAW 264.7 macrophages. mdpi.comnih.govmdpi.com This was achieved by reducing the production of reactive oxygen species (ROS) and down-regulating the expression of gp91phox, a component of the NADPH oxidase complex responsible for ROS generation. nih.govmdpi.com Similarly, 4'-Hydroxy-4-methoxychalcone has been noted for its ability to reduce oxidative stress markers. biosynth.com The antioxidant activity of these compounds is often concentration-dependent. mdpi.com Some studies have also highlighted the potential of certain chalcones to act as pro-oxidants under specific conditions, which can be relevant in the context of cancer therapy. nih.gov

Table 1: Antioxidant Activity of this compound Derivatives

Compound Assay Result Reference
2'-hydroxy-4,4',6'-trimethoxychalcone ABTS 42.23 mg TE/g tandfonline.com
2'-hydroxy-4,4',6'-trimethoxychalcone CUPRAC 1497.22 mg TE/g tandfonline.com
2'-hydroxy-4,4',6'-trimethoxychalcone FRAP 781.53 mg TE/g tandfonline.com
Kaempfolienol DPPH 443.92 mg TE/g tandfonline.com
2',4',4-Trihydroxychalcone DPPH Most active among tested mdpi.com
This compound DPPH Residual activity at 150 µg/mL mdpi.com

A key mechanism underlying the antioxidant effects of this compound derivatives is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. biocrick.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes such as HO-1. mdpi.com

Studies have shown that 2-Hydroxy-4'-methoxychalcone (AN07) stimulates the Nrf2/HO-1 pathway in RAW 264.7 macrophages. nih.govmdpi.com This compound was observed to promote the nuclear expression of Nrf2, which subsequently increased the levels of the downstream antioxidant protein HO-1. mdpi.com Similarly, 2-iodo-4'-methoxychalcone (CHA79) was found to enhance the antioxidant defense in SH-SY5Y cells by up-regulating the expression of Nrf2 and HO-1. mdpi.com Another derivative, 4,2',5'-trihydroxy-4'-methoxychalcone (TMC), also induced HO-1 expression through the nuclear translocation of Nrf2 in murine peritoneal macrophages. nih.gov

However, the effect of this compound on Nrf2 signaling can be cell-type specific. One study found that this compound suppressed the transcriptional activity of Nrf2 in A549 lung cancer cells, while activating it in HEK293 cells. nih.gov This suggests that the modulation of the Nrf2/HO-1 pathway by this compound derivatives can be complex and dependent on the cellular context. nih.gov

Table 2: Effect of this compound Derivatives on Nrf2/HO-1 Pathway

Compound Cell Line Effect Reference
2-Hydroxy-4'-methoxychalcone (AN07) RAW 264.7 Stimulated Nrf2 nuclear translocation and HO-1 expression nih.govmdpi.com
2-iodo-4'-methoxychalcone (CHA79) SH-SY5Y Up-regulated Nrf2 and HO-1 expression mdpi.com
4,2',5'-trihydroxy-4'-methoxychalcone (TMC) Murine Peritoneal Macrophages Induced HO-1 expression via Nrf2 nuclear translocation nih.gov
This compound (4-MC) A549 Suppressed Nrf2 transcriptional activity nih.gov
This compound (4-MC) HEK293 Activated Nrf2 transcriptional activity nih.gov

Consistent with their antioxidant properties, this compound derivatives have been shown to effectively reduce intracellular levels of reactive oxygen species (ROS) and modulate glutathione (B108866) (GSH) levels in various cellular models. biocrick.com

In LPS-stimulated RAW 264.7 macrophages, 2-Hydroxy-4'-methoxychalcone (AN07) was found to attenuate the production of ROS in a concentration-dependent manner. mdpi.com This reduction in ROS was accompanied by an increase in the levels of total GSH, a crucial intracellular antioxidant. nih.govmdpi.com The increase in GSH levels helps to directly scavenge ROS and prevent oxidative damage. mdpi.com

Similarly, the synthetic chalcone (B49325) derivative 2-iodo-4'-methoxychalcone (CHA79) demonstrated the ability to attenuate methylglyoxal (B44143) (MG)-induced ROS production in SH-SY5Y neuroblastoma cells. mdpi.com This was associated with an enhancement of the antioxidant defense system, including an increase in total GSH levels and superoxide (B77818) dismutase (SOD) activity. mdpi.com Some studies have also reported that certain hydroxychalcones can lead to the depletion of reduced GSH in isolated rat liver mitochondria, suggesting a complex interplay with cellular redox homeostasis. nih.gov

Table 3: Impact of this compound Derivatives on ROS and GSH Levels

Compound Cell Line Stimulus Effect on ROS Effect on GSH Reference
2-Hydroxy-4'-methoxychalcone (AN07) RAW 264.7 LPS Decreased Increased nih.govmdpi.com
2-iodo-4'-methoxychalcone (CHA79) SH-SY5Y Methylglyoxal Decreased Increased mdpi.com

Modulation of Nrf2/HO-1 Signaling Pathway

Anti-inflammatory Properties and Molecular Targets of this compound

This compound and its derivatives have demonstrated significant anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). sci-hub.se The inhibition of these enzymes leads to a reduction in the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide (NO). nih.gov

Several studies have shown that derivatives of this compound can suppress the expression of COX-2 and iNOS in response to inflammatory stimuli like lipopolysaccharide (LPS). For instance, 2-Hydroxy-4'-methoxychalcone (AN07) was found to attenuate LPS-induced iNOS and COX-2 expression in RAW 264.7 macrophages. nih.govmdpi.com Similarly, 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) inhibited both COX-2 and iNOS expression in murine peritoneal macrophages, leading to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) and NO. nih.gov Furthermore, 2'-hydroxy-4',6'-dimethoxychalcone was shown to inhibit the expression of iNOS and COX-2 proteins in RAW 264.7 cells in a concentration-dependent manner. nih.govresearchgate.net The inhibitory action of some chalcone derivatives on COX has been reported to be potent, with some compounds showing greater inhibition than the standard drug indomethacin. sci-hub.se

The production of nitric oxide (NO) is a key event in inflammation, and its inhibition is a marker of anti-inflammatory activity. Several this compound derivatives have been shown to inhibit NO production in LPS-stimulated macrophages. nih.govasm.orgkoreamed.org For example, 2',4',6'-trihydroxy-4-methoxy chalcone exhibited significant inhibitory activity on NO production with an IC50 value of 22.5 µM. koreamed.org

Table 4: Inhibition of COX and iNOS by this compound Derivatives

Compound Cell Line Effect Reference
2-Hydroxy-4'-methoxychalcone (AN07) RAW 264.7 Attenuated LPS-induced iNOS and COX-2 expression nih.govmdpi.com
4,2',5'-trihydroxy-4'-methoxychalcone (TMC) Murine Peritoneal Macrophages Inhibited COX-2 and iNOS expression nih.gov
2'-hydroxy-4',6'-dimethoxychalcone RAW 264.7 Suppressed iNOS and COX-2 expression nih.govresearchgate.net
This compound Not specified Exhibited strong inhibitory action on COX sci-hub.se
2',4',6'-trihydroxy-4-methoxy chalcone RAW 264.7 Inhibited NO production (IC50 = 22.5 µM) koreamed.org

The transcription factor Nuclear Factor-Kappa B (NF-κB) is a critical regulator of the immune and inflammatory responses. Several studies have indicated that this compound and its derivatives can exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. biosynth.combiocrick.comsci-hub.se

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. biocrick.com Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. biocrick.com

Research has demonstrated that 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) suppressed the phosphorylation and degradation of IκB-α, as well as the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages. nih.gov Similarly, 2-Hydroxy-4'-methoxychalcone (AN07) was found to attenuate the LPS-induced phosphorylation of IκBα in RAW 264.7 macrophages. nih.govmdpi.com Furthermore, 4'-Hydroxy-4-methoxychalcone has been shown to inhibit NF-κB signaling, which is a key part of its mode of action in reducing inflammation. biosynth.com The ability of various chalcones, including this compound, to suppress NF-κB signaling has been documented as a plausible mechanism for their anti-inflammatory and potential anticancer activities. nih.gov

Reduction of Pro-inflammatory Cytokine Production in Cell Models

This compound and its derivatives have demonstrated notable anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in various cell models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds have been shown to significantly decrease the secretion of key inflammatory mediators.

Specifically, 2'-Hydroxy-4'-methoxychalcone (B191446) has been found to lower the levels of interleukin-1β (IL-1β) and IL-6. Similarly, 4',6'-dimethoxychalcone inhibited the production of IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW 264.7 cells. nih.gov The mechanism behind this reduction often involves the inhibition of upstream signaling pathways. For instance, some chalcone derivatives suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are crucial enzymes in the inflammatory cascade. nih.gov

Further studies with other chalcone derivatives have corroborated these findings. A novel synthetic chalcone derivative, AN07 (2-Hydroxy-4′-methoxychalcone), was shown to inhibit the expression of pro-inflammatory cytokines like IL-1β and IL-6 in human aortic smooth muscle cells induced by oxidized low-density lipoprotein. mdpi.com In another study, a chalcone derivative was found to suppress the production of IL-6 and TNF-α in human dendritic cells stimulated with LPS. doi.org In murine microglial BV-2 cells, a model for neuroinflammation, a chalcone derivative effectively attenuated the inflammatory process by down-regulating pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α at both the mRNA and protein levels. d-nb.info

The collective evidence from these in vitro studies highlights the potential of this compound and its related compounds to modulate inflammatory responses by curbing the production of key pro-inflammatory cytokines.

Anticancer and Antiproliferative Effects of this compound

The anticancer and antiproliferative activities of this compound and its derivatives have been extensively investigated, revealing their potential to combat cancer through various mechanisms.

This compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of cancer cell lines. For instance, a methoxychalcone derivative, WJ970811, was found to induce a time- and concentration-dependent G1 phase arrest of the cell cycle, which was followed by apoptosis in human prostate cancer cells. nih.gov This G1 arrest was associated with the reduced expression of key cell cycle regulators such as cyclin D1, cyclin E, cyclin-dependent kinase (Cdk)-4, and Cdk2. nih.gov

In breast cancer cells, the combination of para-hydroxy meta-methoxy chalcone (pHmMC) with the chemotherapy drug doxorubicin (B1662922) resulted in synergistic effects, leading to increased apoptosis and cell cycle arrest in the S and G2/M phases. ugm.ac.id Similarly, other chalcone derivatives have been reported to arrest the cell cycle at the G2/M phase in gastric cancer cells and human bladder cancer cells. ugm.ac.idmdpi.com The induction of apoptosis is often mediated through the mitochondrial pathway, involving the regulation of pro-apoptotic and anti-apoptotic proteins. mdpi.comwaocp.org For example, some chalcones have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com

The ability of this compound and its analogs to halt cell cycle progression and trigger apoptosis in cancer cells underscores their potential as anticancer agents.

A key aspect of the anticancer activity of this compound and its derivatives is their ability to modulate critical oncogenic signaling pathways, with the PI3K/Akt pathway being a prominent target. The PI3K/Akt pathway is frequently overactive in many cancers, promoting cell survival, proliferation, and resistance to therapy.

Studies have demonstrated that certain chalcones can suppress the PI3K/Akt/mTOR signaling pathway. mdpi.com For example, in A549 lung cancer cells, this compound was found to inhibit the Nrf2/ARE antioxidant response element activity, and this inhibition was shown to involve the PI3K/Akt pathway. nih.gov By suppressing this pathway, this compound can enhance the sensitivity of cancer cells to chemotherapeutic drugs like cisplatin (B142131). nih.govnih.gov

In breast cancer cells, the growth inhibitory and apoptotic effects of some chalcones have been attributed to the deactivation of the PI3K/Akt signaling pathway. mdpi.com This deactivation can lead to the downregulation of downstream targets that are crucial for cell proliferation and survival. Furthermore, in the context of diabetic retinopathy, a complication of diabetes, xanthohumol, a prenylated chalcone, has been shown to inhibit angiogenesis and regulate autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov

The modulation of the PI3K/Akt pathway and other oncogenic signaling networks by this compound derivatives represents a significant mechanism underlying their anticancer effects.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound and its derivatives have demonstrated significant anti-angiogenic properties in various preclinical models.

One of the well-studied derivatives, 2'-hydroxy-4'-methoxychalcone (HMC), has been shown to decrease angiogenesis in both the chick chorioallantoic membrane (CAM) assay and in a mouse Matrigel plug assay where vessel formation was induced by basic fibroblast growth factor (bFGF). nih.govkoreascience.kr The anti-angiogenic effect of HMC is thought to be partly due to its ability to reduce the proliferation of endothelial cells, the cells that line blood vessels. nih.gov Furthermore, the anti-angiogenic activity of HMC may be linked to the inhibition of the COX-2 enzyme. nih.gov

Other chalcones have also been identified as having anti-angiogenic potential. For instance, 4-hydroxychalcone (B181621) has been reported to possess anti-angiogenic activity. mdpi.com The mechanism of action for some of these compounds involves the inhibition of key signaling molecules involved in angiogenesis, such as vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com By blocking these pathways, chalcones can effectively inhibit the formation of new blood vessels, thereby restricting tumor growth.

The ability of this compound derivatives to interfere with the process of angiogenesis provides a compelling rationale for their development as anticancer agents.

The anticancer potential of this compound derivatives has been further validated in various animal models of carcinogenesis. These in vivo studies provide crucial evidence of their therapeutic efficacy.

In a study using a mouse model of lung carcinoma, subcutaneous administration of 2'-hydroxy-4'-methoxychalcone (HMC) resulted in a significant 27.2% inhibition of tumor volume. nih.gov In another model, where mice were bearing sarcoma 180 tumors, intraperitoneal treatment with HMC led to a significant 33.7% suppression in tumor weight. nih.gov The potent anti-angiogenic activity of HMC is believed to be a key mechanism contributing to its antitumor effects in these animal models. nih.gov

Other chalcone derivatives have also shown efficacy in vivo. For example, xanthohumol, a prenylated chalcone, has been shown to inhibit tumor growth in a breast cancer mouse model. mdpi.com Similarly, indole-chalcone hybrids have demonstrated tumor growth inhibition in a hepatocarcinoma mouse model without apparent toxicity. nih.gov These studies highlight the potential of this compound and its analogs to suppress tumor growth in a living organism.

The successful demonstration of efficacy in animal models of carcinogenesis strengthens the case for the continued investigation of this compound derivatives as potential cancer therapeutics.

Anti-angiogenic Activity in Preclinical Models

Antidiabetic Activities of this compound

This compound and its derivatives have emerged as promising candidates for the management of diabetes due to their demonstrated antidiabetic properties in both in vitro and in vivo studies.

A recent study highlighted the antidiabetic potential of this compound, suggesting it may help regulate blood glucose levels. In vivo experiments in streptozotocin (B1681764) (STZ)-induced diabetic mice showed that this compound significantly attenuated the increase in blood glucose levels after a glucose challenge, confirming its antihyperglycemic activity. researchgate.net

The mechanisms underlying the antidiabetic effects of chalcones are multifaceted. Some derivatives, like 2',6'-dihydroxy-4'-methoxychalcone, have been shown to exert hypoglycemic effects in diabetic rats. ijpsonline.comfrontiersin.org This effect is attributed to the suppression of enzymes such as protein tyrosine phosphatase 1B, α-glucosidase, and aldose reductase, as well as an increase in insulin (B600854) secretion. frontiersin.org Halogen-substituted derivatives, such as 2-bromo-4'-methoxychalcone and 2-iodo-4'-methoxychalcone, have demonstrated superior glucose-lowering effects in diet-induced obese mice, reducing hyperinsulinemia and body weight gain through the activation of AMP-activated protein kinase (AMPK) in adipocytes and skeletal muscle.

Furthermore, in silico and in vitro studies have shown that chalcone derivatives can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov The ability of these compounds to modulate key metabolic pathways and enzymes involved in glucose homeostasis underscores their potential as therapeutic agents for diabetes. nih.gov

Alpha-Glucosidase Enzyme Inhibition

This compound (MPP) has demonstrated notable inhibitory activity against the α-glucosidase enzyme, a key target in the management of postprandial hyperglycemia. mdpi.com In vitro studies have shown that MPP exhibits high inhibitory activity against α-glucosidase from Saccharomyces cerevisiae, with a reported 93.2 ± 1.5% inhibition and an IC50 value of 24.5 ± 0.8 µg/mL. mdpi.com This level of inhibition is comparable to that of the standard drug acarbose, which showed an IC50 of 24.1 ± 1.5%. mdpi.com The inhibition of α-glucosidase by compounds like this compound delays the absorption of glucose, leading to a reduction in blood sugar levels after meals. mdpi.com

The inhibitory potential of chalcone derivatives, including this compound, against α-glucosidase suggests their promise as alternative or complementary agents for managing diabetes. mdpi.com While some therapies utilizing α-glucosidase inhibitors can have undesirable side effects, the exploration of natural and synthetic chalcones offers a potential avenue for developing new therapeutic options. mdpi.com

Antiglycation Activity (Oxidative and Non-Oxidative Pathways)

This compound has been shown to possess significant antiglycation properties, acting through both oxidative and non-oxidative pathways. mdpi.comresearchgate.net This was demonstrated in a study evaluating its effect on bovine serum albumin (BSA) glycation. mdpi.com The compound was effective in inhibiting glycation through the oxidative pathway, with an IC50 of 8.8 ± 0.4 µg/mL (37.4 ± 0.8 µM), and also through the non-oxidative pathway, with an IC50 of 16.2 ± 0.4 µg/mL (65.6 ± 1.7 µM). mdpi.com

These findings indicate that this compound's antiglycation activity is potent, surpassing that of the positive standards quercetin (B1663063) and aminoguanidine (B1677879) in the studied models. mdpi.com The ability to inhibit the formation of advanced glycation end products (AGEs) through both pathways suggests that this compound could be effective in both the early and later stages of glycation, a process implicated in diabetic complications. mdpi.comresearchgate.net

Modulation of Glucose Metabolism and Cellular Glucose Uptake in Animal Models

In animal models, this compound has been shown to modulate glucose metabolism and significantly attenuate increases in blood glucose levels. mdpi.comresearchgate.net Specifically, in streptozotocin (STZ)-induced diabetic mice, this compound significantly reduced the rise in glycemia following a glucose load. mdpi.comresearchgate.net This antihyperglycemic effect points to its potential as a therapeutic agent for diabetes mellitus. mdpi.comsciprofiles.com

Some chalcone derivatives have been found to promote glucose consumption in adipocytes and skeletal myotubes. nih.govnih.gov The mechanism for this can involve the activation of 5'-adenosine-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govunifi.it Activation of AMPK can stimulate glucose uptake in tissues like adipose and skeletal muscle. nih.govunifi.it Furthermore, certain chalcones have been shown to increase the expression of glucose transporter 4 (GLUT4), which is crucial for insulin-dependent glucose uptake. frontiersin.orgmedchemexpress.com

Neuroprotective Effects of this compound

Attenuation of Methylglyoxal-Induced Neurotoxicity

This compound and its derivatives have demonstrated protective effects against neurotoxicity induced by methylglyoxal (MG), a reactive dicarbonyl that is a precursor to advanced glycation end products (AGEs). nih.govbiocrick.comnih.govmdpi.com MG is associated with various pathologies, including neurodegenerative diseases. nih.govmdpi.comunimi.it In studies using human dopaminergic SH-SY5Y cells, a derivative, 2-hydroxy-4′-methoxychalcone (AN07), was shown to attenuate MG-induced apoptosis. nih.gov Another derivative, 2-iodo-4′-methoxychalcone (CHA79), also increased cell viability and reduced apoptosis in MG-exposed SH-SY5Y cells. nih.govmdpi.com

The protective mechanism involves the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic proteins. nih.govbiocrick.com For instance, AN07 was found to upregulate the B-cell lymphoma 2 (Bcl-2) protein and downregulate the cytosolic expression of cytochrome c. nih.gov Similarly, CHA79 upregulated Bcl-2 and downregulated proteins like Bax, cytochrome c, and caspases. mdpi.com Furthermore, these chalcone derivatives were found to enhance the antioxidant defense system, which is crucial for mitigating the oxidative stress induced by MG. biocrick.commdpi.com

Enhancement of Neurotrophic Signaling (e.g., IGF-1R, GLP-1R, BDNF)

This compound derivatives have been shown to enhance crucial neurotrophic signaling pathways. nih.govbiocrick.com In SH-SY5Y cells, 2-hydroxy-4′-methoxychalcone (AN07) upregulated the expression of insulin-like growth factor 1 receptor (IGF-1R), glucagon-like peptide 1 receptor (GLP-1R), and brain-derived neurotrophic factor (BDNF). nih.gov This upregulation was observed both in normal cells and in cells treated with methylglyoxal, indicating a restorative and protective effect. nih.gov

The activation of these signaling pathways is critical for neuronal survival and development. nih.gov For instance, GLP-1R activation has known neurotrophic and neuroprotective effects. nih.govfrontiersin.org Similarly, BDNF is essential for neuronal development and survival. nih.gov The enhancement of these signals by this compound derivatives suggests a mechanism by which they exert their neuroprotective effects, promoting neuronal health and resilience against toxic insults. nih.govresearchgate.net

Modulation of Rho-associated Protein Kinase (ROCK) Pathways

Research has indicated that this compound derivatives can modulate the Rho-associated protein kinase (ROCK) pathway, which is involved in neurite outgrowth and neuronal morphology. nih.gov Specifically, 2-hydroxy-4′-methoxychalcone (AN07) was found to attenuate the methylglyoxal-induced damage to neurites by downregulating the ROCK2/phosphorylated LIM kinase 1 (p-LIMK1) pathway in SH-SY5Y cells. nih.gov

The ROCK pathway is a key regulator of the actin cytoskeleton and its overactivation can be detrimental to neuronal structure. semanticscholar.orgmdpi.com By downregulating this pathway, AN07 demonstrated a protective effect on neurites, which are essential for neuronal communication. nih.gov This modulation of the ROCK pathway represents another significant mechanism through which this compound derivatives can exert their neuroprotective effects.

Antimicrobial and Antiparasitic Activities of this compound

This compound and its derivatives have demonstrated a range of antimicrobial and antiparasitic activities in preclinical studies. These investigations highlight the potential of this chemical scaffold in the development of new therapeutic agents against various pathogens.

Research has explored the antifungal properties of this compound derivatives, particularly against Candida albicans. One study synthesized a series of chalcone derivatives to identify compounds that could work synergistically with fluconazole (B54011), a common antifungal drug, against fluconazole-resistant C. albicans. nih.gov Among the synthesized compounds, 2'-hydroxy-4'-methoxychalcone was identified as having the most potent synergistic effect in vitro. nih.gov This suggests that this compound-based structures could be valuable in overcoming antifungal drug resistance.

Another study investigating extracts from Uvaria scheffleri found that a mixture containing 2′,6′-dihydroxy-4′-methoxychalcone exhibited antifungal activity against C. albicans. tandfonline.com Furthermore, a study on various methoxychalcones revealed that compounds with specific methoxy (B1213986) group arrangements showed significant activity against different fungal and yeast strains, including C. albicans. biocrick.comresearchgate.net For instance, 2',4',5'-trimethoxychalcone was found to be more potent than fluconazole against Candida krusei. researchgate.net

Table 1: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain Activity/Finding Reference
2'-Hydroxy-4'-methoxychalcone Candida albicans (fluconazole-resistant) Potent synergistic effect with fluconazole. nih.gov
2′,6′-Dihydroxy-4′-methoxychalcone (in mixture) Candida albicans Exhibited antifungal activity. tandfonline.com
4-Hydroxy-4'-methoxychalcone Rhodotorula rubra Moderately sensitive. biocrick.com
2',4',5'-Trimethoxychalcone Candida krusei More potent than fluconazole. researchgate.net

This compound derivatives have shown significant promise as antileishmanial agents. A notable example is 2′,6′-dihydroxy-4′-methoxychalcone (DMC), which was isolated from Piper aduncum. DMC demonstrated significant in vitro activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis. asm.org Further studies indicated that the antileishmanial effect of DMC appears to be a direct action on the parasite, causing ultrastructural changes such as enlarged and disorganized mitochondria, rather than by activating the host macrophage's killing mechanisms. asm.orgasm.org The encapsulation of DMC in polymeric nanoparticles was shown to enhance its antileishmanial activity both in vitro and in vivo in infected BALB/c mice. nih.gov

Investigations into the mechanism of action suggest that DMC interferes with the sterol biosynthesis of L. amazonensis. capes.gov.br Structure-activity relationship studies of sulfonamide this compound derivatives have also been conducted to identify compounds with improved activity against L. amazonensis. researchgate.net

**Table 2: Antileishmanial Activity of this compound Derivatives against *Leishmania amazonensis***

Compound/Derivative Form of Parasite Key Findings Reference
2′,6′-Dihydroxy-4′-methoxychalcone (DMC) Promastigotes & Amastigotes Significant in vitro activity; induces mitochondrial damage. asm.orgasm.org
DMC (encapsulated) Intracellular Amastigotes Enhanced antileishmanial activity in vitro and in vivo. nih.gov
Sulfonamide this compound derivatives Promastigotes & Amastigotes Structure-activity relationships explored for improved efficacy. researchgate.net

The this compound scaffold has been investigated for its antimalarial properties against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The antimalarial action of chalcones is often associated with the inhibition of plasmodial proteases like falcipain (a cysteine protease) and plasmepsin (an aspartate protease), which are crucial for the parasite's survival. mdpi.com

A study of nine this compound derivatives revealed potent activity against a chloroquine-resistant strain of P. falciparum (W2), with IC50 values ranging from 1.96 µM to 10.99 µM. mdpi.comnih.gov Docking studies suggested that these derivatives could bind to and inhibit plasmepsin-2. mdpi.com Another study synthesized various alkoxylated and hydroxylated chalcones and found that several methoxy analogues displayed good in vitro activity against the K1 strain of P. falciparum. acs.org Specifically, 2′,6′-dihydroxy-4′-methoxydihydrochalcone showed potent activity against both chloroquine-sensitive and -resistant strains of the parasite. phcogrev.com

**Table 3: Antimalarial Activity of this compound Derivatives against *Plasmodium falciparum***

Compound/Derivative P. falciparum Strain(s) IC50 Values/Activity Putative Target Reference
This compound derivatives (1a-i) W2 (chloroquine-resistant) 1.96 µM - 10.99 µM Plasmepsin-2 mdpi.comnih.gov
Methoxy analogues (e.g., 3-Quinolinyl ring A) K1 Good in vitro activity (IC50 < 5 µM) Not specified acs.org
2′,6′-Dihydroxy-4′-methoxydihydrochalcone F32 (chloroquine-sensitive), FcB1 (chloroquine-resistant) Potent antiplasmodial activity Not specified phcogrev.com

Antileishmanial Activity (Leishmania amazonensis and related species)

Other Biological Activities and Mechanisms of this compound

Beyond its antimicrobial and antiparasitic effects, this compound has been investigated for other significant biological activities, including roles in cellular senescence and melanogenesis.

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. researchgate.net Senolytics are a class of drugs that selectively induce apoptosis in senescent cells. Recent research has explored the potential of chalcones as senolytic agents.

A study investigating the anti-senescence effects of several chalcone derivatives on human aortic endothelial cells (HAECs) found that this compound demonstrated increased cytotoxicity in senescent HAECs compared to young, proliferating cells. jst.go.jpnih.govresearchgate.net This selective cytotoxicity is a key characteristic of a senolytic agent. The anti-senescence effects of this compound in HAECs were reported to be greater than that of fisetin, a known flavonoid with senolytic activity. jst.go.jpnih.gov These findings suggest that this compound has the potential to be developed as a senolytic agent for mitigating replicative senescence in endothelial cells. jst.go.jpresearchgate.net

Table 4: Senolytic Activity of this compound

Cell Type Effect Comparison Reference
Human Aortic Endothelial Cells (HAEC) Increased cytotoxicity in senescent cells vs. young cells. Anti-senescence effects exceeded those of fisetin. jst.go.jpnih.gov

Melanogenesis is the process of melanin (B1238610) production, and its dysregulation can lead to pigmentation disorders. Chalcones have been studied for their ability to modulate this process.

Derivatives of 2'-hydroxy-4'-methoxychalcone have shown potent inhibitory effects on melanogenesis. nih.govresearcher.life For instance, 2′-hydroxy-4′,6′-dimethoxychalcone was found to decrease the expression of key enzymes in melanin synthesis, such as tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2 in B16F10 melanoma cells. nih.govresearcher.life This compound also reduced cellular melanin content and intracellular tyrosinase activity. nih.gov

The mechanism of action involves the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. nih.gov This downregulation is achieved through the modulation of several signaling pathways, including the MAPK and cAMP/PKA pathways. nih.gov Specifically, the compound was shown to increase the phosphorylation of ERK (a negative regulator of melanogenesis) while decreasing the phosphorylation of p38 and JNK (positive regulators). nih.gov

Table 5: Melanogenesis Inhibitory Effects of this compound Derivatives

Compound/Derivative Cell Line Key Mechanisms Reference
2′-Hydroxy-4′,6′-dimethoxychalcone B16F10 melanoma cells Decreased expression of tyrosinase, TRP-1, TRP-2; Downregulated MITF via MAPK and cAMP/PKA pathways. nih.govresearcher.life
2'-Hydroxy-4'-methoxychalcone derivatives B16F10 melanoma cells Inhibition of melanogenesis through GSK-3β/β-Catenin, PI3K/Akt, MAPK, and cAMP/PKA pathways.

Interaction with Specific Enzymes (e.g., Acetylcholinesterase, Carbonic Anhydrase)

This compound has been investigated for its inhibitory activity against several key enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are significant targets in medicinal chemistry due to their roles in various physiological and pathological processes.

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Research has demonstrated that this compound is an effective inhibitor of AChE. researchgate.net In one study, it exhibited competitive inhibition against AChE with a Ki (inhibition constant) value of 0.61 µM. researchgate.net This competitive mode of inhibition suggests that this compound likely binds to the active site of the AChE enzyme. researchgate.net The methoxy group at position 4 on the aromatic ring A of the chalcone structure was found to be crucial for this potent inhibitory effect. researchgate.net The compound is also noted as a useful chemical starting point for the synthesis of other potential acetylcholinesterase inhibitors. chemicalbook.com

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They play essential roles in processes like respiration and pH balance. researchgate.net this compound has been shown to inhibit cytosolic human carbonic anhydrase isoforms, specifically hCA I and hCA II. researchgate.net Studies have reported Ki values of 4.57 µM for hCA I and 2.91 µM for hCA II, with the inhibition being competitive for both isoforms. researchgate.netresearchgate.net

The following table summarizes the inhibitory activity of this compound against these enzymes.

Enzyme TargetSource/IsoformInhibition Constant (Ki)Type of Inhibition
Acetylcholinesterase (AChE)Electric Eel0.61 µMCompetitive
Carbonic Anhydrase I (hCA I)Human Erythrocytes4.57 µMCompetitive
Carbonic Anhydrase II (hCA II)Human Erythrocytes2.91 µMCompetitive

Modulatory Effects on Signal Transduction Pathways in Various Cell Types

This compound has been shown to exert its biological effects by modulating several crucial intracellular signal transduction pathways. These interactions can influence cellular processes ranging from inflammatory responses to cell survival and differentiation.

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been identified as an inhibitor of the NF-κB signaling pathway. biosynth.com It has been shown to inhibit NF-κB transactivation in human K562 cells that were stimulated with tumor necrosis factor-alpha (TNF-α). medchemexpress.com A related compound, 4'-Hydroxy-4-methoxychalcone, also demonstrates the ability to suppress NF-κB activity, suggesting this is a characteristic of this chalcone scaffold. biosynth.com

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. In A549 human lung cancer cells, this compound was found to suppress the transcriptional activity of Nrf2. nih.gov This action was mediated through the inhibition of the PI3K/Akt signaling pathway. nih.gov By down-regulating Nrf2 and its downstream target, the detoxifying enzyme NQO1, this compound inhibits the cell's protective antioxidant mechanism, which can enhance the efficacy of chemotherapeutic agents like cisplatin. nih.gov Interestingly, the effect appears to be cell-type specific, as the compound was observed to activate Nrf2 in HEK293 cells. nih.gov

PPARγ Pathway: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of adipogenesis (fat cell differentiation) and is involved in glucose metabolism. medchemexpress.com this compound activates PPARγ, leading to an increase in the mRNA expression of adipogenic genes such as PPARγ itself, aP2, FAS, adiponectin, and GluT4 during the differentiation of 3T3-L1 preadipocytes. medchemexpress.com Furthermore, it can counteract the inflammatory effects of TNF-α in these cells by reducing the upregulated mRNA expression of IL-6, PAI-1, and MCP-1. medchemexpress.com

The table below summarizes the observed modulatory effects of this compound on various signaling pathways.

Signaling PathwayCell TypeEffectDownstream Consequences
NF-κBHuman K562 cellsInhibition of TNF-α-stimulated transactivationReduced inflammatory signaling
Nrf2/ARE (via PI3K/Akt)A549 Lung Cancer CellsInhibitionDown-regulation of Nrf2 and NQO1 expression; increased reactive oxygen species
Nrf2/AREHEK293 CellsActivationUpregulation of Nrf2 transcriptional activity
PPARγ3T3-L1 PreadipocytesActivationIncreased expression of adipogenic genes; reduced TNF-α-induced inflammatory gene expression

Structure Activity Relationships Sar of 4 Methoxychalcone and Its Derivatives

Impact of Substituent Position and Nature on Biological Activities

The type, number, and position of substituents on the aromatic rings of the 4-methoxychalcone (B190469) framework dramatically modulate its biological profile, including its anticancer, antimicrobial, and anti-inflammatory activities. The 4-methoxy group on Ring B is a key feature, acting as a potent electron-donating group (EDG) that often enhances activity by increasing the electron density of the molecule. SAR studies typically focus on modifying Ring A to fine-tune the molecule's properties.

Electron-Donating Groups (EDGs): The introduction of additional EDGs, such as hydroxyl (-OH), amino (-NH2), or other methoxy (B1213986) (-OCH3) groups, generally influences activity through various mechanisms. For instance, placing a hydroxyl group at the 4'-position of Ring A (creating 4'-Hydroxy-4-methoxychalcone) can enhance antioxidant properties and, in some cases, cytotoxic activity. The presence of multiple methoxy groups, as seen in derivatives like 2',4'-Dimethoxy-4-methoxychalcone, can further augment potency, although steric hindrance can become a factor if bulky groups are placed at ortho positions.

Halogens (F, Cl, Br): Halogens are among the most studied substituents due to their dual nature: they are electron-withdrawing (via induction) and lipophilic. The introduction of a halogen, particularly at the para-position (4') of Ring A, is a common strategy to enhance biological activity. For example, 4'-Chloro-4-methoxychalcone and 4'-Bromo-4-methoxychalcone frequently exhibit superior cytotoxic activity against various cancer cell lines compared to the unsubstituted parent compound. The increase in lipophilicity can improve membrane permeability, while the electron-withdrawing effect enhances the electrophilicity of the enone system, making it a more potent Michael acceptor for biological nucleophiles like cysteine residues in enzymes.

Electron-Withdrawing Groups (EWGs): Strong EWGs like nitro (-NO2) or trifluoromethyl (-CF3) on Ring A significantly increase the electrophilic character of the α,β-unsaturated carbonyl moiety. This modification often leads to a marked increase in cytotoxicity. A derivative like 4'-Nitro-4-methoxychalcone is a powerful Michael acceptor, which can lead to potent but sometimes less selective biological effects. The position is critical; a para-substituent typically exerts the strongest electronic effect through resonance.

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives.

Compound NameRing A Substituent (Position)Ring B Substituent (Position)General Impact on Biological Activity (e.g., Cytotoxicity)
This compound-H (None)-OCH3 (4)Baseline activity; serves as a reference compound.
4'-Chloro-4-methoxychalcone-Cl (4')-OCH3 (4)Significantly enhanced activity due to increased lipophilicity and electrophilicity.
4'-Bromo-4-methoxychalcone-Br (4')-OCH3 (4)Potent activity, often comparable or superior to the chloro-analog.
4'-Hydroxy-4-methoxychalcone-OH (4')-OCH3 (4)Enhanced antioxidant potential; variable impact on cytotoxicity depending on the target.
4'-Nitro-4-methoxychalcone-NO2 (4')-OCH3 (4)Strongly enhanced cytotoxic activity due to powerful electron-withdrawing nature.
2',4'-Dimethoxy-4-methoxychalcone-OCH3 (2', 4')-OCH3 (4)Often shows high potency, with electronic effects from two EDGs.

Influence of Molecular Stereoelectronic Parameters on Activity

Quantitative Structure-Activity Relationship (QSAR) studies often correlate biological activity with calculated molecular descriptors. For this compound and its analogs, key stereoelectronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment are highly influential.

HOMO/LUMO Energies and Energy Gap (ΔE): The frontier molecular orbitals (HOMO and LUMO) are central to the reactivity of chalcones. The LUMO is typically localized over the α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack (Michael addition). The energy of the LUMO (E_LUMO) is a measure of the molecule's ability to accept an electron. A lower E_LUMO value, often induced by EWGs on Ring A, indicates a more electrophilic molecule and generally correlates with higher cytotoxic activity. The HOMO, conversely, relates to the molecule's ability to donate an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability and reactivity. A smaller ΔE suggests a more reactive molecule that is more easily polarized, which often translates to greater biological potency.

The table below illustrates the relationship between these parameters and activity for selected derivatives.

Compound DerivativeKey SubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE)Dipole Moment (Debye)Correlation with Activity
This compound-H (on Ring A)-5.9-1.84.1 eV3.1 DModerate activity, reference value.
4'-Chloro-4-methoxychalcone-Cl (EWG)-6.1-2.14.0 eV2.5 DHigher activity; lower LUMO and smaller gap enhance reactivity.
4'-Nitro-4-methoxychalcone-NO2 (Strong EWG)-6.6-2.93.7 eV3.5 DVery high activity; significantly lower LUMO and gap increase electrophilicity.
4'-Hydroxy-4-methoxychalcone-OH (EDG)-5.6-1.64.0 eV4.2 DActivity enhanced by H-bonding potential; higher dipole moment.

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape (conformation) of a this compound derivative is a critical determinant of its ability to bind effectively to a biological target. Chalcones are flexible molecules with several key rotational bonds. The most important conformational features include the planarity of the molecule and the orientation around the single bonds within the enone linker.

Conformational Isomers (s-cis and s-trans): The enone moiety can exist in two planar conformations: s-trans and s-cis, referring to the arrangement around the Cα-C(O) single bond. The s-trans conformer is generally more stable due to reduced steric repulsion between the carbonyl oxygen and the β-proton. However, the bioactive conformation required for binding to a specific enzyme or receptor may be the higher-energy s-cis form. The ability of a derivative to adopt this bioactive conformation with a minimal energy penalty is directly related to its efficacy.

Comparative SAR Studies of this compound Analogs and Hybrid Structures

To expand the chemical space and discover novel agents, researchers have synthesized and evaluated analogs where the phenyl rings of this compound are replaced with other cyclic systems, as well as hybrid molecules that conjugate the chalcone (B49325) scaffold with other known pharmacophores.

Heterocyclic Analogs: Replacing one or both phenyl rings with heterocycles like pyridine (B92270), furan (B31954), thiophene (B33073), or indole (B1671886) can profoundly impact biological activity.

Pyridyl Analogs: Introducing a nitrogen atom (as in a pyridyl ring) adds a hydrogen bond acceptor site and alters the electron distribution. For example, replacing Ring A with a pyridine ring can enhance water solubility and introduce new interactions with biological targets, often leading to potent antimicrobial or anticancer agents.

Furyl/Thienyl Analogs: Five-membered heterocycles like furan and thiophene are bioisosteres of the phenyl ring but have different electronic and steric profiles. These analogs have shown promising activity, with the heteroatom (oxygen or sulfur) capable of participating in specific interactions within a binding site.

Molecular Hybrids: This strategy involves covalently linking the this compound moiety to another molecule with known biological activity. The goal is to create a single molecule with synergistic or dual-action properties.

Chalcone-Triazole Hybrids: The 1,2,3-triazole ring is a well-known pharmacophore in medicinal chemistry. Hybrid molecules incorporating both a this compound unit and a triazole ring have been developed as potent anticancer and antifungal agents. The triazole moiety can enhance binding affinity and improve the pharmacokinetic profile.

Chalcone-Coumarin Hybrids: Coumarin is another privileged scaffold with diverse biological activities. Hybridizing it with this compound has yielded compounds with significant potential as antiproliferative and anti-inflammatory agents, leveraging the mechanisms of both parent structures.

The following table provides an overview of these advanced structural modifications.

Analog / Hybrid TypeStructural ModificationDesign Rationale and Observed Outcome
Pyridyl AnalogRing A is replaced with a pyridine ring.Introduces a nitrogen atom for H-bonding and alters electronics. Often results in enhanced antimicrobial or anticancer activity.
Naphthyl AnalogRing A is replaced with a naphthalene (B1677914) ring system.Increases molecular size and lipophilicity, enhancing van der Waals interactions. Can lead to potent cytotoxicity but may reduce solubility.
Chalcone-Triazole HybridThis compound is covalently linked to a 1,2,3-triazole moiety.Combines two pharmacophores to achieve synergistic effects. The triazole acts as a stable linker and can improve binding affinity.
Chalcone-Quinoline HybridThis compound is conjugated with a quinoline (B57606) scaffold.Aims to create a dual-acting agent by merging the chalcone core with the quinoline core, both known for anticancer properties.

Computational Chemistry and in Silico Modeling of 4 Methoxychalcone

Molecular Docking Studies

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding modes and affinities of 4-methoxychalcone (B190469) derivatives with various biological targets.

Ligand-Protein Interaction Analysis with Enzyme Targets

Molecular docking studies have elucidated the interactions of this compound and its analogs with a range of enzymes implicated in different diseases. These studies reveal how the chalcone (B49325) scaffold fits into the active sites of these proteins and which specific interactions stabilize the ligand-protein complex.

α-Glucosidase: As an enzyme involved in carbohydrate digestion, its inhibition is a key strategy in managing diabetes. Molecular docking has shown that this compound derivatives can fit into the active site of α-glucosidase. nih.gov For instance, studies on related chalcones like 3,2′,4′-trihydroxy-4-methoxychalcone and 4-methyl ether isoliquiritigenin (B1662430) have demonstrated their ability to insert into the enzyme's binding pocket, with the benzylidene ring (B ring) positioned deep within the site and the acetophenone (B1666503) portion (A ring) near the entrance. mdpi.comresearchgate.net

Falcipain and Plasmepsin: These proteases are crucial for the survival of the malaria parasite, Plasmodium falciparum. Docking studies of this compound derivatives have been performed against falcipain-2, plasmepsin-2, and plasmepsin-4. mdpi.com These studies help in understanding the structural basis for their antimalarial activity.

Acetylcholinesterase (AChE): This enzyme's inhibition is a primary approach for treating Alzheimer's disease. nih.gov Molecular modeling of 2'-hydroxychalcones, including a 4-methoxy substituted derivative, has shown interactions with residues in both the peripheral anionic site and the gorge region of AChE. nih.gov For certain this compound derivatives, docking studies revealed strong binding affinities to AChE. ksu.edu.tr

Carbonic Anhydrases (CAs): These enzymes are targets for treating conditions like glaucoma and epilepsy. researchgate.net Docking studies have been conducted on this compound derivatives against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). ksu.edu.trresearchgate.net These studies indicate that the compounds can bind effectively within the active site, with some derivatives showing potent inhibition. researchgate.net

Binding Site Characterization and Binding Affinity Prediction

A key outcome of molecular docking is the characterization of the binding site and the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A more negative binding energy generally indicates a more favorable and stable interaction.

For instance, in studies with bovine serum albumin (BSA), a model protein for understanding drug distribution, this compound showed a higher affinity for Drug Site 1 (−8.5 kcal/mol) compared to Drug Site 2. mdpi.comresearchgate.net This preference was attributed to the larger size of Drug Site 1 and the formation of specific stabilizing interactions. mdpi.comresearchgate.net

In the context of antimalarial targets, a sulfonyl-based this compound derivative displayed a binding score of -7.3 Kcal/mol with plasmepsin-2. mdpi.comtypeset.ioglobalresearchonline.net Another study on methoxy-chalcone derivatives targeting bacterial DNA gyrase reported binding energies of -7.6 kcal/mol and -7.0 kcal/mol for different derivatives. sciforum.net

Enzyme TargetThis compound DerivativePredicted Binding Affinity (kcal/mol)
Bovine Serum Albumin (Drug Site 1)This compound-8.5
Plasmepsin-2Sulfonyl-based this compound derivative-7.3
Bacterial DNA Gyrase(E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one-7.6
Bacterial DNA Gyrase(E)-3-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one-7.0
Carbonic Anhydrase IThis compound derivative (compound 5)-8.0
Carbonic Anhydrase IIThis compound derivative (compound 13)-8.1
AcetylcholinesteraseThis compound derivative (compound 5)-7.0

Exploration of Interaction Mechanisms

Molecular docking not only predicts binding poses but also reveals the specific molecular interactions that anchor the ligand in the active site. These interactions are crucial for the compound's biological activity.

Hydrogen Bonding and π-π Interactions: These are common and critical interactions observed for this compound derivatives. For example, the interaction of this compound with BSA's Drug Site 1 involves a strong hydrogen bond and a T-shaped π-π interaction. mdpi.comresearchgate.net In studies with carbonic anhydrase I, hydrogen bonds with residues like GLN92 and HIS119 were identified as key stabilizing forces for a this compound derivative. ksu.edu.tr The methoxy (B1213986) groups on the chalcone rings can increase the electron density of the aromatic systems, potentially enhancing π-π interactions with aromatic residues in the protein's active site. mdpi.com

Michael Reaction Mechanisms: In the context of antimalarial activity against cysteine proteases like falcipain, a Michael reaction mechanism has been proposed. mdpi.com Docking results for a this compound derivative suggested a short distance between the α,β-unsaturated carbonyl moiety of the chalcone (a Michael acceptor) and the carboxylate anion of an aspartate residue (a Michael donor) in the enzyme's active site. mdpi.com This proximity is suitable for a nucleophilic attack, leading to the formation of a covalent bond. mdpi.com The Michael reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

Predictive Models for Biological Activity of this compound Derivatives

QSAR studies have been successfully applied to this compound derivatives to predict their biological activities. isca.me By analyzing a dataset of related chalcones with known activities, researchers can develop statistically robust models. isca.mehumanjournals.com For example, a QSAR study on methoxy-substituted chalcones identified a linear relationship between their structural properties and their anticancer activity (IC50 values). isca.me These models are valuable for screening virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted potency. isca.me Both 2D and 3D QSAR models have been developed for various chalcone series, showing good predictive power for activities such as inhibition of nitric oxide production and tumor cell proliferation. humanjournals.com

Identification of Key Structural Descriptors for Activity

A crucial aspect of QSAR is the identification of molecular descriptors that are most influential on the biological activity. These descriptors represent various physicochemical properties of the molecules, such as their electronic, steric, and lipophilic characteristics.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the dynamic nature of molecular interactions over time. For this compound and its derivatives, MD simulations have been instrumental in understanding how these molecules behave in a biological context, particularly their interactions with protein targets.

MD simulations are frequently employed to assess the stability of the complex formed between a ligand, such as a this compound derivative, and its target protein. mdpi.comsemanticscholar.org By simulating the movements of atoms over a set period, typically nanoseconds, researchers can observe whether the ligand remains securely bound to the protein's active site. mdpi.comsemanticscholar.org Key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify these dynamics. tandfonline.com

A stable interaction is often characterized by minimal fluctuations in the ligand's position relative to the protein, indicating a strong and persistent binding mode. tandfonline.complos.org For instance, simulations have shown that certain chalcone derivatives form stable complexes with their target proteins, maintaining key interactions, such as hydrogen bonds, throughout the simulation period. plos.orgnih.gov This stability is crucial for the compound's potential efficacy, as a stable complex is more likely to exert a sustained biological effect. plos.org

Conversely, significant conformational changes or the ligand dissociating from the binding pocket during a simulation can suggest a less stable or transient interaction. mdpi.com These simulations can also reveal how the binding of this compound might induce conformational changes in the protein itself, which can be essential for its biological function or inhibition. mdpi.com Studies have shown that while some protein-ligand complexes remain stable, others might exhibit significant conformational shifts, which can provide valuable information about the mechanism of action. mdpi.com

Beyond static docking poses, MD simulations provide a view of the dynamic behavior of this compound within the complex and fluctuating environment of a biological system, such as the active site of an enzyme. semanticscholar.orgnih.govacs.org These simulations can model the flexibility of both the ligand and the protein, offering a more realistic representation of their interaction. semanticscholar.org

The dynamic behavior includes the formation and breaking of non-covalent interactions like hydrogen bonds and hydrophobic contacts over time. semanticscholar.org For example, a simulation might show a this compound derivative initially binding through a set of hydrogen bonds, with these interactions evolving and being replaced by others as the complex settles into a low-energy state. The persistence of certain interactions throughout the simulation can highlight their importance for binding affinity. nih.gov This detailed understanding of the dynamic interplay between the ligand and its biological target is invaluable for the rational design of more potent and selective inhibitors.

Analysis of Protein-Ligand Complex Stability and Conformational Changes

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicological properties. mdpi.com Various computational tools and models are used to estimate these properties for this compound and its derivatives, helping to guide the selection and optimization of lead candidates. ijper.orgacs.org

Key physicochemical properties that influence a drug's pharmacokinetic profile, such as its lipophilicity (expressed as the calculated logP or cLogP) and molecular weight (MW), are routinely estimated using computational methods. mdpi.comscielo.br These parameters are fundamental to a compound's ability to be absorbed, distributed throughout the body, and permeate biological membranes. jchr.org

For this compound and its derivatives, studies have shown a range of calculated cLogP and molecular weight values. mdpi.com For example, a series of sulfonamide this compound derivatives were found to have cLogP values generally between 2 and 5, with molecular weights below 500 Da. mdpi.com These values are often evaluated in the context of established guidelines for drug-likeness. mdpi.com

Table 1: Predicted Physicochemical Properties of Selected this compound Derivatives

CompoundMolecular Weight ( g/mol )cLogPReference
This compound238.283.1 nih.gov
Sulfonamide this compound derivative 1a407.482.34 mdpi.com
Sulfonamide this compound derivative 1i371.453.05 mdpi.com

This table is for illustrative purposes and includes a selection of compounds. cLogP values can vary depending on the algorithm used for calculation.

Computational models can predict the likely metabolic pathways of a compound in preclinical systems. acs.org This includes identifying potential sites of metabolism on the molecule and the cytochrome P450 (CYP) enzymes that are likely to be involved. acs.org For chalcones, in vitro metabolism studies using systems like liver microsomes are common and provide data that can be used to build and validate these predictive models. uni-regensburg.de

Predictions for some chalcone derivatives suggest they may not be substrates for major metabolizing enzymes like CYP2D6 and CYP3A4, which could indicate a reduced potential for certain drug-drug interactions. acs.org However, it's also important to assess whether a compound might inhibit these enzymes, as this can also lead to adverse effects when co-administered with other drugs. ijper.orgacs.org The metabolic stability of a compound is another key prediction, as it influences the drug's half-life and duration of action.

"Drug-likeness" is a concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. jchr.org One of the most well-known guidelines for this is Lipinski's Rule of Five. ijper.orgjchr.org This rule suggests that poor absorption or permeation is more likely when a compound has:

A molecular weight greater than 500 Daltons ijper.org

A logP value greater than 5 ijper.org

More than 5 hydrogen bond donors ijper.org

More than 10 hydrogen bond acceptors ijper.org

Numerous studies have evaluated this compound and its derivatives against Lipinski's Rule of Five. mdpi.comnih.gov In many cases, these compounds are found to be compliant with the rule, suggesting they have a favorable profile for oral bioavailability. nih.gov This assessment is a crucial step in lead compound optimization, as it helps to prioritize compounds that are more likely to succeed in later stages of drug development. mdpi.com Beyond Lipinski's rule, other parameters like topological polar surface area (TPSA) are also considered to refine the prediction of drug-likeness. ijper.org

Table 2: Lipinski's Rule of Five Analysis for this compound

ParameterValueRuleCompliance
Molecular Weight238.28 g/mol < 500Yes
XLogP33.1< 5Yes
Hydrogen Bond Donors0< 5Yes
Hydrogen Bond Acceptors2< 10Yes

Data sourced from PubChem CID 641819. nih.gov

Prediction of Metabolic Fate in Preclinical Systems

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural, electronic, and spectroscopic characteristics of chalcone derivatives, including this compound. irjweb.comresearchgate.net This theoretical approach allows for the detailed analysis of molecular geometries, frontier molecular orbitals (FMOs), and vibrational frequencies, providing insights that complement experimental findings. mjcce.org.mkajrconline.org By modeling the molecule in the gaseous phase or in the presence of a solvent, DFT calculations can predict a wide range of properties, from electronic reactivity to spectroscopic signatures. researchgate.netmjcce.org.mk

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity, kinetic stability, and polarizability. acs.orgnih.gov A smaller energy gap generally signifies higher chemical reactivity, greater polarizability, and softer molecular nature. acs.orgnih.govacrhem.org

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), have been employed to determine these values. mjcce.org.mkacs.orgresearchgate.net For instance, studies on multi-methoxy chalcones have reported HOMO-LUMO energy gaps around 3.10 eV, indicating significant bioactivity. nih.govnih.govresearchgate.net The HOMO and LUMO energy values are also used to calculate global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide further insights into the molecule's stability and reactivity. irjweb.comnih.gov The HOMO is typically localized on the methoxyphenyl group, while the LUMO is distributed across the entire chalcone backbone, facilitating intramolecular charge transfer (ICT) upon electronic excitation. jksus.org

ParameterDescriptionTypical Calculated Value Range for Methoxy ChalconesReference
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.2 to -5.8 eV irjweb.comacs.org
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-2.2 to -1.8 eV irjweb.comacs.org
Energy Gap (ΔE) (eV)Difference between LUMO and HOMO energies3.10 to 4.50 eV irjweb.comnih.govnih.gov
Ionization Potential (I) (eV)Energy required to remove an electron (-EHOMO)5.8 to 6.2 eV acs.org
Electron Affinity (A) (eV)Energy released when an electron is added (-ELUMO)1.8 to 2.2 eV acs.org
Chemical Hardness (η) (eV)Resistance to change in electron distribution ((I-A)/2)~2.24 eV irjweb.com

Spectroscopic Properties

Time-Dependent DFT (TD-DFT) is the primary method used to simulate the electronic absorption spectra (UV-Vis) of molecules like this compound. mjcce.org.mkrsc.org These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, which are typically π→π* and n→π* transitions associated with the cinnamoyl and benzoyl groups. fabad.org.trrsc.org For chalcones, the absorption spectra are generally characterized by two main bands. fabad.org.tr Theoretical calculations for similar chalcone derivatives have shown good agreement with experimental data, with predicted absorption maxima often falling within the 300-450 nm range. acrhem.orgrsc.org For example, the UV absorption spectrum of 2'-hydroxy-4-methoxychalcone (B191450) in ethanol (B145695) shows absorption maxima at 365 nm and 240 nm. fabad.org.tr

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is another area where DFT calculations provide valuable insights. researchgate.net By calculating the harmonic vibrational frequencies, a detailed assignment of the experimental spectra can be achieved. mjcce.org.mknih.gov Key vibrational modes for chalcones include the C=O stretching of the carbonyl group, C=C stretching of the olefinic bond, and various aromatic C-H and C-C vibrations. nih.govresearchgate.net DFT calculations have shown that the carbonyl stretching mode in chalcones is often conjugated with the Cα-Cβ stretching mode. researchgate.net

Spectroscopic DataComputational MethodCalculated ValueExperimental ValueReference
UV-Vis (λmax)TD-DFT/B3LYP~396 nm~408 nm acrhem.org
FT-IR: C=O Stretch (cm-1)DFT/B3LYP~1655 cm-11650-1660 cm-1 nih.govresearchgate.net
FT-IR: C=C Olefinic Stretch (cm-1)DFT/B3LYP~1593 cm-1~1600 cm-1 nih.gov
1H NMR (ppm)GIAO/DFTCorrelates wellCorrelates well nih.gov
13C NMR (ppm)GIAO/DFTCorrelates wellCorrelates well nih.gov

Natural Bond Orbital (NBO) Analysis

Analytical Methodologies for 4 Methoxychalcone Detection and Characterization

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is fundamental to deciphering the molecular structure of 4-methoxychalcone (B190469). By analyzing the interaction of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provide detailed information about its atomic arrangement and functional groups. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The two ethylenic protons (H-α and H-β) of the α,β-unsaturated ketone system appear as distinct doublets. Research has shown these protons resonating at approximately 7.54 ppm and 7.80 ppm, with a large coupling constant (J) of around 15.6 Hz, which is indicative of a trans configuration for the alkene. jocpr.com The protons on the two aromatic rings appear as multiplets in the range of 6.89 to 8.26 ppm. jocpr.com The singlet for the methoxy (B1213986) group (-OCH₃) protons typically appears around 3.85 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum. Other key signals correspond to the carbons of the methoxy group, the ethylenic carbons, and the aromatic carbons.

DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. While specific DEPT data for this compound is not detailed in the provided sources, it is a standard technique applied alongside ¹H and ¹³C NMR for unambiguous signal assignment. For instance, in related dihydrochalcone (B1670589) structures, DEPT spectra have been used to confirm the presence of specific carbon types. ajol.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
OCH₃ 3.85 (s, 3H) researchgate.net 55.4
H-α 7.42 (d, J=16 Hz, 1H) researchgate.net 121.5
H-β 7.78 (d, J=16 Hz, 1H) researchgate.netrsc.org 144.9
Aromatic-H 6.94 (d, J=9 Hz, 2H) researchgate.net 114.3, 127.3, 128.4, 130.3, 132.7, 138.3, 161.6
C=O - 190.4

Note: Data compiled from multiple sources. researchgate.netrsc.org Specific assignments for all aromatic carbons may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS, ESI-MS, HS-GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing chalcones. In studies of this compound, ESI-MS analysis in positive ion mode typically shows a protonated molecular ion [M+H]⁺ at m/z 239.0. mdpi.com Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns, with major fragments observed at m/z 161.0, 133.1, and 105.2, which correspond to specific structural components of the molecule. mdpi.comresearchgate.net The molecular ion [M]⁺ has also been reported at m/z 238. researchgate.net

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. HS-GC-MS has been successfully used to detect and characterize this compound. mdpi.comresearchgate.net In one such analysis, this compound was identified with a retention time of 40.833 minutes, and its identity was confirmed by the resulting mass spectrum. mdpi.com The GC system for such an analysis often employs a DB-5 fused silica (B1680970) capillary column. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound

Technique Ion m/z Value Fragment Ions (MS/MS of [M+H]⁺)
ESI-MS [M+H]⁺ 239.0 mdpi.com 161.0, 133.1, 105.2 mdpi.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its key structural features.

The most prominent feature is the strong absorption band for the conjugated carbonyl group (C=O) of the enone system. This band typically appears in the range of 1651-1663 cm⁻¹. jocpr.comichem.md The presence of conjugation lowers the frequency from that of a simple ketone. Another key peak is the C-O stretching vibration of the methoxy (-OCH₃) group, which is observed around 1252 cm⁻¹. jocpr.com Stretching vibrations for the aromatic C-H bonds are seen at 3120-3040 cm⁻¹, while the C-H stretching of the ethylenic (=C-H) group is found around 3030-3010 cm⁻¹. fabad.org.tr

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Reference
Conjugated Carbonyl (C=O) 1651 - 1663 jocpr.comichem.md
C-O Stretch (-OCH₃) ~1252 jocpr.com
Aromatic C=C ~1581 semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugation systems. Chalcones have characteristic UV spectra due to their extensive conjugated system, which includes two aromatic rings and an α,β-unsaturated ketone.

For this compound, the presence of the electron-donating methoxy group on one of the phenyl rings causes a significant bathochromic shift (a shift to a longer wavelength) of the main absorption band. ichem.md Studies have reported the maximum absorption wavelength (λmax) for this compound derivatives to be in the UVA range, around 340 nm to 354 nm. ichem.md This strong absorbance makes such compounds candidates for evaluation as sunscreen agents. ichem.md

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound and its metabolites. researchgate.net Validated HPLC-UV methods are established to accurately measure the concentration of chalcones in various samples. researchgate.net

A typical HPLC analysis for chalcones uses a reverse-phase column, such as a Thermo Scientific™ Accucore™ RP-MS column. openmedicinalchemistryjournal.com The separation is achieved using a mobile phase gradient, commonly consisting of a mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like methanol (B129727) or acetonitrile). openmedicinalchemistryjournal.comscielo.br The flow rate is typically maintained around 0.25-1.0 mL/min. openmedicinalchemistryjournal.comscielo.br Detection is often performed using a diode-array detector (DAD) or a UV-Vis detector at a wavelength where the compound shows maximum absorbance, such as 210 nm or 300 nm. scielo.brsielc.com For more definitive identification, the HPLC system can be coupled to a mass spectrometer (HPLC-MS). openmedicinalchemistryjournal.com

Table 4: Typical HPLC Parameters for Chalcone (B49325) Analysis

Parameter Description Reference
Column Reverse-phase C18 (e.g., Thermo Scientific™ Accucore™ RP-MS) openmedicinalchemistryjournal.com
Mobile Phase Gradient of water/formic acid and methanol/acetonitrile openmedicinalchemistryjournal.comscielo.br
Flow Rate 0.25 - 1.0 mL/min openmedicinalchemistryjournal.comscielo.br
Detection Diode-Array Detector (DAD) or UV-Vis (e.g., 210 nm, 300 nm) scielo.brsielc.com

| Temperature | 35 - 45 °C | openmedicinalchemistryjournal.comscielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the identification and quantification of this compound. This method combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry, allowing for the effective analysis of this compound.

In a specific application, Headspace GC-MS (HS-GC-MS) has been successfully utilized for the extraction and analysis of this compound. mdpi.com The compound was identified with a retention time of 40.833 minutes. mdpi.com The linearity of the calibration curve (R² = 0.9998) indicated a reliable quantitative analysis. mdpi.com

The GC system parameters for this analysis were as follows:

ParameterValue
Column DB-5 fused silica capillary column (30 m x 0.25 mm–0.25 μm)
Carrier Gas Ultrapure helium (1.0 mL/min)
Linear Velocity 36.8 cm/s
Injector Temperature 60 °C
Detector Temperature 100 °C
Oven Temperature Program 60 °C for 5 min, then ramp to 300 °C at 10 °C/min, hold at 300 °C for 5 min
Injection Mode Splitless
Data sourced from a 2024 study by MDPI. mdpi.com

The mass spectrometry data confirmed the identity of this compound. The mass spectrum revealed characteristic ions, including the molecular ion peak [M+H]⁺ at m/z 239.0. mdpi.com Key fragment ions were observed at m/z 105.2 (100%), 133.1 (69.4%), and 161.0 (74.2%). mdpi.comresearchgate.net These fragmentation patterns are consistent with the known structure of this compound and align with previously reported data for isomeric methoxychalcones. mdpi.com Another experimental GC-MS analysis reported top five peaks at m/z 238 (99.99), 161 (58), 77 (55), 108 (48), and 237 (44). nih.gov

X-ray Diffraction for Crystal Structure Analysis

X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about the molecular structure and packing of this compound.

The crystal structure of this compound has been determined through single-crystal X-ray diffraction analysis. rsc.orgrsc.org The compound crystallizes in the monoclinic system. rsc.orgscirp.org The space group was established to be P2₁/c in some studies, while others have reported P2₁ or P-1 for different derivatives or polymorphs. rsc.orgnih.govnih.gov

Key crystallographic data for this compound is summarized below:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Data sourced from J. Chem. Soc. (B), 1970. rsc.orgrsc.org

For a derivative, Bis(this compound 4-ethylthiosemicarbazonato-κ2N1,S)zinc(II), the crystal system was determined to be triclinic with the space group P1. iucr.org This highlights how derivatization can influence the crystal packing and symmetry.

Preclinical Metabolism and Pharmacokinetics of 4 Methoxychalcone

In Vitro Metabolic Stability in Non-Human Systems

The metabolic stability of a compound, often assessed using liver microsomes, is a critical parameter that predicts its persistence in the body. Methoxy (B1213986) groups are known to potentially improve the metabolic stability of chalcone (B49325) structures. While direct in vitro metabolic stability data for 4-methoxychalcone (B190469) is not extensively detailed in the provided search results, the methodology for such studies is well-established. Typically, the compound is incubated with liver microsomal proteins from various species (e.g., rat, mouse, dog) in the presence of cofactors like NADPH. nih.gov The rate of disappearance of the parent compound over time is measured using techniques like LC-MS/MS to determine its metabolic half-life (t1/2). nih.gov For instance, studies on other chalcone derivatives have evaluated their biotransformation patterns in microsomal environments, often revealing metabolites formed through processes like O-dealkylation and hydroxylation. nih.govresearchgate.net

Interaction with Plasma Proteins (e.g., Bovine Serum Albumin binding)

The binding of a compound to plasma proteins, such as albumin, significantly influences its distribution, half-life, and availability to target tissues. researchgate.net The interaction between this compound, also referred to as MPP, and Bovine Serum Albumin (BSA) has been investigated through spectroscopic and computational methods. researchgate.netresearchgate.netnih.gov

Research indicates a remarkable affinity of this compound for the two primary binding sites on BSA. researchgate.netmdpi.com The binding mechanism is primarily driven by hydrogen bonding and π-π interactions, with the compound showing a preference for Site I of the albumin protein. mdpi.com Spectroscopic analysis, such as UV-visible absorption, shows an increase in the peak intensity of BSA upon the addition of chalcone, which confirms the formation of a complex between the two molecules. researchgate.netnih.gov This strong protein affinity is directly linked to the potential distribution and circulatory half-life of the chalcone. researchgate.net

ParameterFindingSource
Binding Protein Bovine Serum Albumin (BSA) researchgate.netmdpi.com
Affinity Remarkable affinity for BSA's main binding sites. researchgate.netresearchgate.netmdpi.com
Primary Binding Site Site I mdpi.com
Interaction Forces Hydrogen bonding, π-π interactions mdpi.com
Confirmation Molecular docking, Spectroscopic analysis (UV-vis) researchgate.netnih.govmdpi.com

Absorption and Distribution Studies in Animal Models

Studies in animal models provide more direct evidence. Research on a closely related analog, 4'-hydroxy-4-methoxychalcone, in a perfused rat intestinal model, demonstrated that the nonpolar chalcone had a higher rate of elimination from the intestinal lumen compared to a more polar derivative. openmedicinalchemistryjournal.comresearchgate.net Following oral administration of a related chalcone to diabetic mice, the compound was shown to reduce blood glucose levels, indirectly confirming its absorption from the gastrointestinal tract. researchgate.netmdpi.com The distribution is heavily influenced by its affinity for serum albumin, which acts as a carrier in the bloodstream. mdpi.com

PropertyPrediction/ObservationMethod/ModelSource
Bioavailability Estimated at 55%In silico (SwissADME) mdpi.com
Oral Absorption Potentially hindered by high liposolubility.In silico (SwissADME) mdpi.com
Blood-Brain Barrier Potential to cross.In silico (SwissADME) mdpi.com
Intestinal Elimination A related hydroxychalcone (B7798386) showed a high elimination rate.Perfused rat intestinal model openmedicinalchemistryjournal.comresearchgate.net

Enzyme-Mediated Metabolic Pathways in Non-Human Biological Systems

Biotransformation of chalcones involves various enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. Chalcones can modulate the action of numerous enzymes, including oxidoreductases, which play a key role in their metabolism. frontiersin.org

Ex vivo studies using a perfused rat intestinal model have shed light on the Phase II metabolism of the related compound 4'-hydroxy-4-methoxychalcone. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Analysis of the intestinal perfusate by HPLC-MS identified the formation of several Phase II metabolites. openmedicinalchemistryjournal.comresearchgate.net These included glucuronide, sulfate, and glutathione (B108866) conjugates of the parent molecule, indicating that the compound undergoes significant conjugation in the intestine. openmedicinalchemistryjournal.comresearchgate.net General metabolic pathways for chalcones can also include Phase I reactions such as O-dealkylation (removal of a methoxy group) and hydroxylation of the phenyl rings. nih.govresearchgate.net

PathwayMetabolite TypeEvidenceSource
Phase II Glucuronide conjugatesIdentified in rat intestinal perfusate (for 4'-hydroxy-4-methoxychalcone). openmedicinalchemistryjournal.comresearchgate.net
Phase II Sulfate conjugatesIdentified in rat intestinal perfusate (for 4'-hydroxy-4-methoxychalcone). openmedicinalchemistryjournal.comresearchgate.net
Phase II Glutathione conjugatesIdentified in rat intestinal perfusate (for 4'-hydroxy-4-methoxychalcone). openmedicinalchemistryjournal.comresearchgate.net
Phase I O-dealkylation, HydroxylationCommon pathways for other chalcone derivatives in microsomal studies. researchgate.net

Applications of 4 Methoxychalcone Beyond Direct Therapeutic Use

Role as a Chemical Intermediate in Organic Synthesis

4-Methoxychalcone (B190469) serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly flavonoids and heterocyclic compounds. chemimpex.comchemimpex.com Its α,β-unsaturated ketone functionality provides reactive sites for various chemical transformations.

One of the primary applications of this compound is in the synthesis of flavonoids, a class of naturally occurring compounds with diverse biological activities. chemimpex.comwpmucdn.com For instance, 2',4'-dihydroxy-4-methoxychalcone (B191046) can be synthesized through a Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde. aip.org This intermediate can then be cyclized to produce flavanones like 7-hydroxy-4'-methoxyflavanone. aip.org The reaction of 2'-hydroxy-3',4'-methylenedioxy-4-methoxychalcone can lead to the formation of 7,8-methylenedioxy-4'-methoxyflavanone, which can be further converted to the corresponding isoflavone (B191592) and flavone. researchgate.net

Furthermore, this compound is a key precursor for the synthesis of various heterocyclic compounds. A notable example is the preparation of pyrazolines. The reaction of 2-hydroxy-4-methoxy-chalcones with hydrazine (B178648) hydrate (B1144303) yields pyrazoline derivatives. asianpubs.org Specifically, the reaction of 2-hydroxy-4-methoxy-4'-methoxy-chalcone with hydrazine hydrate produces 1H-3-(2-hydroxy-4-methoxy)-5-anisyl-2-pyrazoline. asianpubs.org Similarly, reacting this compound with hydrazine hydrate in the presence of formic acid results in the formation of pyrazoline derivatives. jetir.orgiscience.in

The versatility of this compound as an intermediate is further highlighted by its use in creating more complex molecules. For example, the reduction of the carbonyl group in this compound can yield an alcohol, which can then be used in subsequent reactions to synthesize compounds like 2,4-diphenyloxetane. wpmucdn.com

Table 1: Synthesis of Compounds from this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Starting Material Reagent(s) Product Reference
2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde Ethanolic KOH 2',4'-dihydroxy-4-methoxychalcone aip.org
2',4'-dihydroxy-4-methoxychalcone Sulfuric acid in ethanol (B145695) 7-hydroxy-4'-methoxyflavanone aip.org
2'-hydroxy-3',4'-methylenedioxy-4-methoxychalcone Thallium(III) acetate, perchloric acid 7,8-methylenedioxy-4'-methoxyflavanone researchgate.net
2-hydroxy-4-methoxy-4'-methoxy-chalcone Hydrazine hydrate in ethanol 1H-3-(2-hydroxy-4-methoxy)-5-anisyl-2-pyrazoline asianpubs.org
This compound Hydrazine hydrate, formic acid Pyrazoline derivatives jetir.orgiscience.in
This compound Sodium borohydride, methanol (B129727), THF, then NBS, methyl cyanide 2,4-diphenyloxetane wpmucdn.com

Utilization in the Development of Functional Materials

The conjugated system present in the this compound structure imparts interesting optical and electronic properties, making it a candidate for the development of functional materials. chemimpex.com Its applications in this area primarily revolve around nonlinear optical (NLO) materials and polymers.

Chalcone (B49325) derivatives, including those with methoxy (B1213986) substitutions, have been investigated for their third-order nonlinear optical properties. researchgate.netresearchgate.net These properties are crucial for applications in photonics, such as optical switching and optical limiting. For instance, 3,4-Dimethoxy-4'-methoxychalcone (DMMC) has been shown to exhibit a good nonlinear optical response. researchgate.net Studies on 4'-methoxy chalcone derivatives have revealed that their nonlinear response can be tuned by altering the electron donor or acceptor strength of the substituents. researchgate.net The third-order NLO susceptibility of these molecules is significant, making them promising for device applications. researchgate.netaip.org

In addition to NLO materials, this compound and its derivatives are used in the synthesis of polymers with specific functionalities. spandidos-publications.comgrafiati.com For example, polymers incorporating chalcone moieties have been developed and studied for their thermal and optical properties. grafiati.com The presence of the chalcone unit can enhance the solubility of polymers in common organic solvents. lookchem.com

Table 2: Nonlinear Optical Properties of Methoxychalcone Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Property Investigated Key Finding Reference
3,4-Dimethoxy-4'-methoxychalcone (DMMC) Third-order nonlinear optical properties Good nonlinear optical response and optical limiting behavior. researchgate.net
4'-Methoxy chalcone derivatives Third-order nonlinear optical properties Nonlinear response increases with electron acceptor/donor strength. researchgate.net
Acceptor-substituted 3,4,5-trimethoxy chalcone derivatives Ultrafast optical nonlinearities Enhancement in optical nonlinearities with increased acceptor strength. aip.org
4-Br-4'-methoxychalcone Second harmonic generation Demonstrated collinear and noncollinear phase-matched SHG. spiedigitallibrary.org

Application in Dyes and Agrochemicals

The chromophoric nature of the chalcone backbone makes this compound a useful scaffold in the synthesis of dyes. chemimpex.comsolubilityofthings.com The extended π-conjugation in the molecule allows it to absorb light in the visible region, a key characteristic of dyes. While specific examples of commercial dyes derived directly from this compound are not extensively documented in the provided context, its role as a precursor in their synthesis is acknowledged. chemimpex.com

In the field of agrochemicals, chalcones and their derivatives have shown potential as active ingredients. chemimpex.com Methoxy chalcone derivatives have been investigated for their antimicrobial activity against phytopathogens, suggesting their potential use as agricultural fungicides. bohrium.comresearchgate.net For example, derivatives with methoxylation in both aromatic rings have demonstrated promising activity against fungi like Colletotrichum spp. bohrium.com Furthermore, certain methoxychalcones, such as 4'-hydroxy-3′-methoxychalcone, have exhibited herbicidal activity, inhibiting the growth of various weeds. acs.orgacs.org

Use as a Research Tool for Probing Biological Pathways

Beyond its potential as a therapeutic agent itself, this compound serves as a valuable research tool for investigating and modulating various biological pathways. mdpi.com Its ability to interact with specific enzymes and cellular processes makes it useful for studying disease mechanisms and identifying new therapeutic targets.

One area of research is its use as an enzyme inhibitor. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme implicated in neurological disorders like Alzheimer's disease. lookchem.comresearchgate.net It has also been studied as an inhibitor of glutathione (B108866) S-transferase (GST), a key enzyme in detoxification pathways, with a noncompetitive inhibition mechanism. nih.gov Additionally, some this compound derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, which is relevant for diabetes research. mdpi.com The interaction of this compound with proteins like bovine serum albumin has also been investigated to understand its binding and transport characteristics. mdpi.com

The compound and its derivatives are also used to study cellular processes such as oxidative stress and inflammation. biosynth.comontosight.aiontosight.ai By observing the effects of these compounds on cells, researchers can gain insights into the molecular mechanisms underlying these processes. For example, the antioxidant properties of hydroxylated methoxychalcones are utilized to study their protective effects against oxidative damage. ontosight.aiontosight.ai

Table 3: this compound and its Derivatives as Research Tools This table is interactive. Users can sort columns by clicking on the headers.

Compound/Derivative Biological Target/Pathway Research Application Reference
This compound Acetylcholinesterase Investigating potential treatments for neurological disorders. lookchem.comresearchgate.net
This compound Glutathione S-transferase (GST) Studying enzyme inhibition and detoxification pathways. nih.gov
This compound α-Glucosidase Exploring potential antidiabetic mechanisms. mdpi.com
2'-Hydroxy-4-methoxychalcone (B191450) Inflammatory and oxidative stress pathways Understanding the molecular basis of inflammation and oxidative damage. biosynth.combiosynth.com
2',6'-Dihydroxy-4'-methoxychalcone Free radicals, inflammatory pathways Probing antioxidant and anti-inflammatory mechanisms. ontosight.ai
2',3-Dihydroxy-4-methoxychalcone Oxidative damage, inflammatory pathways Investigating antioxidant and anti-inflammatory effects. ontosight.ai

Future Research Directions and Translational Potential for 4 Methoxychalcone

Elucidation of Novel Molecular Targets and Signaling Pathways

Future investigations into 4-methoxychalcone (B190469) and its derivatives will likely focus on identifying and validating novel molecular targets to better understand their mechanisms of action. While research has identified some targets, a comprehensive understanding of the full spectrum of its interactions within cellular signaling networks is still developing.

Derivatives of this compound have shown engagement with multiple signaling pathways. For instance, 2'-hydroxy-4-methoxychalcone (B191450) has been found to increase the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which in turn inhibits the proliferation of human aortic smooth muscle cells. nih.gov This effect is mediated through the inhibition of p44/42 mitogen-activated protein kinase (MAPK) and E-twenty six 1 phosphorylations. nih.gov Another derivative, 2-iodo-4'-methoxychalcone (CHA79), has demonstrated neuroprotective effects by activating the glucagon-like peptide-1 receptor (GLP-1R) and enhancing neurotrophic signaling pathways, including brain-derived neurotrophic factor (BDNF), p-TrkB, p-Akt, and p-CREB. mdpi.com

Furthermore, this compound itself has been shown to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant responsive element (ARE) signaling pathway in A549 lung cancer cells, while activating it in HEK293 cells. nih.gov This dual activity suggests a cell-type-specific mechanism that warrants further exploration. The PI3K/Akt pathway has been implicated in the this compound-induced inhibition of Nrf2/ARE activity in A549 cells. nih.gov

A deeper understanding of these and other potential targets will be crucial for the rational design of more potent and selective this compound-based therapeutics.

Development of Advanced Synthetic Strategies for Complex Derivatives

The simple chemical structure of chalcones, synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) and a benzaldehyde (B42025), allows for straightforward modification of its aromatic rings and α,β-unsaturated carbonyl system. biocrick.commdpi.comtandfonline.com This facilitates the creation of a wide array of derivatives with potentially enhanced biological activities.

Future synthetic strategies will likely focus on creating more complex and functionally diverse derivatives. This could involve the introduction of various substituents, such as halogens, hydroxyl groups, and nitro or amino groups, to modulate the electronic and steric properties of the molecule. biocrick.com For example, the synthesis of sulfonamide this compound derivatives has been explored for their antileishmanial activity. researchgate.net

Moreover, the development of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, represents a promising avenue for creating novel therapeutic agents. mdpi.com Green chemistry approaches, such as grinding techniques for Claisen-Schmidt condensation, are also being developed to create more environmentally friendly synthesis methods. scitepress.org

Integrated Computational and Experimental Approaches for Drug Design

The integration of computational and experimental methods is becoming increasingly vital in modern drug discovery. In silico tools can be used to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of novel this compound derivatives before their synthesis, thereby saving time and resources. scielo.br

Molecular docking studies have been employed to investigate the binding of this compound derivatives to various biological targets. For instance, docking studies have shown that a multi-methoxy chalcone (B49325) analog has significant binding affinities for targets such as HTNF-α, Tubulin, COX2, EGFR, and VEGFR1. nih.gov Another study used molecular docking to investigate the interaction between this compound and bovine serum albumin, a key protein in drug transport. researchgate.net

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are also crucial. researchgate.netnih.gov By combining computational predictions with experimental validation, researchers can rationally design and optimize this compound derivatives with improved efficacy and selectivity.

Exploration of Synergistic Effects with Existing Biologically Active Agents

Investigating the synergistic effects of this compound and its derivatives with existing drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

One notable example is the ability of this compound to enhance the cytotoxicity of cisplatin (B142131) in A549 lung cancer cells. nih.gov This effect is attributed to the inhibition of the Nrf2/ARE-mediated defense mechanism by this compound, which leads to increased oxidative stress in cancer cells. nih.gov

In the context of antifungal therapy, 2'-hydroxy-4'-methoxychalcone (B191446) has been shown to exhibit potent synergistic effects with fluconazole (B54011) against fluconazole-resistant Candida albicans. biocrick.com Additionally, 2-hydroxy-4'-methoxychalcone acts synergistically with rosiglitazone (B1679542) and pioglitazone (B448) to inhibit the proliferation of human aortic smooth muscle cells. nih.gov

The combination of methoxychalcones with other natural compounds is also being explored. For example, studies have suggested assessing the combined effects of methoxychalcones and cinnamaldehyde (B126680) to potentially intensify their herbicidal activity. acs.orgacs.org These findings highlight the potential of this compound derivatives as adjuvants in combination therapies for various diseases.

Investigation of Targeted Delivery Systems for this compound in Preclinical Models

The development of targeted delivery systems is crucial for improving the therapeutic index of this compound by increasing its concentration at the site of action while minimizing off-target effects. Nanoformulations, in particular, offer a promising approach for the delivery of lipophilic compounds like chalcones. researchgate.net

One study demonstrated that encapsulating 2′,6′-dihydroxy-4′-methoxychalcone in poly(D,L-lactide) (PLA) nanoparticles significantly enhanced its antileishmanial activity both in vitro and in vivo in a mouse model of cutaneous leishmaniasis. nih.gov The nanoparticles were well-tolerated and led to smaller lesions and fewer parasites in the infected mice. nih.gov

The use of nanoemulsions is another strategy being investigated to increase the penetration of chalcones through the skin for the treatment of cutaneous leishmaniasis. researchgate.net These targeted delivery systems hold the potential to improve the efficacy and reduce the toxicity of this compound-based therapies in preclinical and, eventually, clinical settings. Further research into various nanoparticle platforms and targeting ligands will be essential to advance this field.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4-Methoxychalcone?

  • Answer:

  • Synthesis: The Claisen-Schmidt condensation is a standard method, reacting 4-methoxyacetophenone with benzaldehyde under basic conditions (e.g., NaOH/ethanol) to yield this compound. Reaction progress should be monitored via thin-layer chromatography (TLC) .
  • Characterization: Use HPLC (≥97% purity) and NMR (¹H/¹³C) for structural confirmation. Key NMR signals include the trans-olefinic protons (δ 7.5–7.8 ppm, J = 15–16 Hz) and methoxy group (δ 3.8–3.9 ppm). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 238.286 .

Q. How can researchers assess the antimicrobial activity of this compound against gram-positive and gram-negative bacteria?

  • Answer:

  • Method: Perform agar disk diffusion assays. Prepare bacterial suspensions (e.g., Staphylococcus aureus and Escherichia coli) adjusted to 0.5 McFarland standard. Apply this compound (dissolved in DMSO) at concentrations (e.g., 1.25–5.0%) to sterile disks. Measure inhibition zones after 24-hour incubation. For example, 5% this compound showed zones of 6.3 mm (S. aureus) and 10.0 mm (E. coli) .
  • Controls: Include DMSO as a negative control and standard antibiotics (e.g., ampicillin) as positive controls.

Q. What experimental designs are suitable for evaluating this compound’s cytotoxicity in non-cancerous vs. cancerous cell lines?

  • Answer:

  • Cell Lines: Use MTT assays ( ) on human lung fibroblasts (MRC-5) and cancer cells (e.g., HepG2, A549).
  • Dosage: Test a range (e.g., 1–50 μM). For example, this compound showed no cytotoxicity in MRC-5 cells at 72 hours but reduced HepG2 viability (IC₅₀ ~10 μM) .
  • Mechanistic Follow-Up: Include ROS detection (e.g., DCFH-DA probe) to link cytotoxicity to oxidative stress, as this compound inhibits the Nrf2/ARE pathway in A549 cells .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across studies be systematically analyzed?

  • Answer:

  • Data Harmonization: Compare experimental conditions (e.g., cell type, exposure time, solvent used). For instance, cytotoxicity in HepG2 (IC₅₀ ~10 μM) vs. lack of toxicity in MRC-5 fibroblasts may stem from differential Nrf2 pathway activation .
  • Statistical Tools: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability. Use meta-analysis frameworks to aggregate data from multiple studies .
  • Mechanistic Studies: Perform transcriptomics (RNA-seq) to identify pathways uniquely affected in sensitive cell types.

Q. What computational strategies optimize this compound’s pharmacokinetic properties for therapeutic use?

  • Answer:

  • Docking Studies: Use AutoDock Vina ( ) to predict binding to serum albumin (e.g., Site I via H-bonding/π-π interactions), explaining its distribution properties .
  • ADMET Prediction: Calculate cLogP (e.g., 3.5) to address high lipophilicity. Derivatization (e.g., 4-bromo substitution) improves solubility while retaining anti-senescence activity .
  • In Silico Toxicity: Use tools like ProTox-II to predict hepatotoxicity and prioritize derivatives with lower EC₅₀ values (e.g., 3.57 μg/mL phototoxicity) .

Q. What mechanisms underlie this compound’s anti-senescence effects in endothelial cells?

  • Answer:

  • Senescence Markers: Assess β-galactosidase activity and p16/p21 expression in HAEC or HUVEC cells treated with this compound (e.g., 5–10 μM).
  • Pathway Analysis: Perform Western blotting for PPARγ (activated at 5 μM) and NF-κB to link anti-senescence to metabolic reprogramming .
  • Functional Assays: Use scratch assays to evaluate endothelial migration recovery post-treatment .

Q. How can researchers reconcile this compound’s pro-oxidant effects in cancer cells with its antioxidant potential in metabolic contexts?

  • Answer:

  • Context-Specific Assays: In A549 cells, this compound enhances cisplatin-induced oxidative stress by inhibiting Nrf2, while in adipocytes, it activates PPARγ to promote differentiation .
  • Dual ROS Modulation: Measure ROS levels using flow cytometry in both cancer and non-cancer models. Use Nrf2-knockout cells to confirm pathway specificity .

Methodological Tables

Table 1. Key Pharmacological Activities of this compound

ActivityModel SystemKey FindingsReference
Anti-senescenceHAEC cellsReduced β-galactosidase activity (10 μM)
CytotoxicityHepG2 cellsIC₅₀ = 10 μM; ROS-mediated apoptosis
AntimicrobialS. aureusInhibition zone = 9.1 mm (1.25% conc.)
Anti-diabeticDiabetic miceReduced glucose levels (25 mg/kg)

Table 2. Computational Parameters for Docking this compound

Target ProteinSoftwareBinding Affinity (kcal/mol)Key Interactions
Serum Albumin (Site I)AutoDock Vina-8.2H-bond, π-π
PPARγMolecular Operating Environment (MOE)-9.1Hydrophobic pocket

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.